1-(3-Trifluoromethylphenyl)piperazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNLGWJZZZOYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166808 | |
| Record name | TFMPP hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-69-3 | |
| Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TFMPP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TFMPP hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TFMPP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-(3-Trifluoromethylphenyl)piperazine hydrochloride chemical properties
An In-depth Technical Guide on the Chemical Properties of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
Introduction
This compound (TFMPP-HCl) is a synthetic derivative of piperazine belonging to the phenylpiperazine class of compounds.[1][2] It is recognized primarily for its activity as a serotonin receptor agonist and is often researched for its psychoactive properties.[1][3] TFMPP functions by blocking serotonin reuptake while stimulating its release and demonstrates nonselective activity at various serotonin receptors.[1] In non-clinical settings, it is often found in "party pills," frequently combined with 1-benzylpiperazine (BZP), to produce effects that mimic those of MDMA.[2][4] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and pharmacological interactions, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white, solid, and hygroscopic compound.[5] Its properties can vary slightly depending on whether it is in its monohydrochloride or dihydrochloride form.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-[3-(trifluoromethyl)phenyl]piperazine, hydrochloride | [4][6] |
| Synonyms | TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine | [4] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂ (monohydrochloride) / C₁₁H₁₃F₃N₂ • 2HCl (dihydrochloride) | [4][5][7] |
| Molecular Weight | 266.70 g/mol (monohydrochloride) / 303.2 g/mol (dihydrochloride) | [4][5][7] |
| CAS Number | 16015-69-3 (monohydrochloride) / 76835-14-8 (dihydrochloride) | [4][5][6] |
| Appearance | White Solid | [5] |
| Stability | Hygroscopic, Stable for ≥ 5 years at -20°C | [4][5] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Source(s) |
| Melting Point | 237 °C / 239-241 °C | [5][7] |
| UV λmax (Aqueous Acid) | 202 nm | [7] |
| UV λmax (Solvent Not Specified) | 249 nm, 293 nm | [4] |
| Storage Temperature | Refrigerator / -20°C | [4][5] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Very Soluble | [7] |
| Methanol | Freely Soluble | [7] |
| Methanol:Glacial Acetic Acid (1:1) | Soluble (25 mg/mL) | [5] |
| Ethanol | Soluble (20 mg/mL) | [4] |
| Chloroform | Soluble | [7] |
| Acetone | Slightly Soluble | [7] |
| Ether | Very Slightly Soluble | [7] |
| Hexane | Insoluble | [7] |
| DMF | Soluble (20 mg/mL) | [4] |
| DMSO | Soluble (20 mg/mL) | [4] |
| PBS (pH 7.2) | Soluble (10 mg/mL) | [4] |
Pharmacology and Mechanism of Action
TFMPP is a non-selective serotonin receptor agonist with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁, 5-HT₂ₐ, and 5-HT₂꜀ receptors.[2] It also binds to the serotonin transporter (SERT), evoking serotonin release.[2] Unlike its common partner drug, BZP, TFMPP has minimal effect on dopamine or norepinephrine systems alone.[2][8] However, when combined with BZP, the mixture increases both serotonin and dopamine levels, producing stimulant effects that crudely mimic MDMA.[4] This synergistic action is a key aspect of its recreational use profile.[8]
Caption: Simplified TFMPP signaling at a serotonergic synapse.
Metabolism
Studies in rats indicate that TFMPP undergoes extensive phase I and phase II metabolism.[9][10] The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9][10] Key metabolites identified are hydroxy-TFMPP, N-(3-trifluoromethylphenyl)ethylenediamine, and 3-trifluoromethylaniline.[9] Phase II reactions involve glucuronidation and sulfation of the phase I metabolites.[9][10]
Caption: Overview of TFMPP phase I and phase II metabolism.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard method for the qualitative identification of TFMPP and its metabolites in forensic samples.[9][11]
-
Sample Preparation (Urine):
-
Adjust a 5 mL urine sample to pH 5.2 with acetic acid.[9]
-
Incubate at 37°C for 12 hours with a glucuronidase/arylsulfatase mixture to hydrolyze conjugates.[9]
-
Adjust pH to 8-9 and perform a liquid-liquid extraction with a dichloromethane/isopropanol/ethyl acetate mixture (1:1:3).[9]
-
Evaporate the organic layer to dryness.[9]
-
Derivatize the residue via acetylation (e.g., microwave-assisted acetylation) before injection.[9]
-
-
Instrumentation and Conditions (Example 1):
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]
-
Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[7]
-
Carrier Gas: Hydrogen at 1.8 mL/min.[7]
-
Temperatures: Injector: 280°C; Detector: 280°C.[7]
-
Oven Program: Initial temperature 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.[7]
-
Injection: 1 µL injection with a split ratio of 50:1. Samples are dissolved in methanol.[7]
-
-
Instrumentation and Conditions (Example 2):
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d. x 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at 1.2 mL/min.[11]
-
Temperatures: Injector: 270°C; Detector: 290°C.[11]
-
Oven Program: Hold at 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[11]
-
MS Detector: Operates in electron ionization (EI) mode at 70eV.[11]
-
Caption: General workflow for the GC-MS analysis of TFMPP from urine.
Thin-Layer Chromatography (TLC)
TLC provides a rapid, qualitative screening method for TFMPP.
-
System: System TLC5 (details not specified in source).[7]
-
Stationary Phase: Silica gel 60 F₂₅₄.[11]
-
Visualization: Acidified iodoplatinate solution.[7]
-
Result: TFMPP has a relative Rƒ of 1.0 in the specified system, compared to Benzylpiperazine (BZP) at 0.6.[7]
Synthesis Protocol
A general synthesis approach involves the reductive amination of a substituted benzaldehyde with piperazine.
-
Method: Reductive amination.[12]
-
Reactants: 3-(trifluoromethyl)benzaldehyde, piperazine (or a suitable piperazine precursor), and a reducing agent.[12]
-
Procedure Outline:
-
React 3-(trifluoromethyl)benzaldehyde with 3-(trifluoromethylphenyl)piperazine hydrochloride and triethylamine in methanol for 2 hours to form an intermediate imine.[12]
-
Reduce the imine using sodium triacetoxyborohydride at room temperature for 24 hours.[12]
-
Isolate the crude product by evaporating the solvent.[12]
-
Purify using an acid-base extraction.[12]
-
Convert the final product to its hydrochloride salt using ethereal HCl.[12]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 16015-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. TFMPP hydrochloride | C11H14ClF3N2 | CID 3084246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikm.org.my [ikm.org.my]
- 12. etd.auburn.edu [etd.auburn.edu]
An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl), a compound of significant interest in neuropharmacology and forensic science. This document details its chemical properties, synthesis, analytical methods, and mechanism of action, with a focus on its interaction with serotonergic systems.
Chemical and Physical Properties
1-(3-Trifluoromethylphenyl)piperazine is a psychoactive substance of the phenylpiperazine class.[1] While it is encountered as a recreational drug, it is also a valuable tool in scientific research for probing the function of the serotonin system.[1][2] The hydrochloride salt is a common form for handling and research purposes.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride |
| Synonyms | TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine hydrochloride |
| CAS Number | 16015-69-3[3] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂[3] |
| Molecular Weight | 266.69 g/mol [3] |
| Appearance | Off-white to yellowish solid[1] |
| Solubility | Soluble in methanol.[4] Dihydrochloride salt is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[5] |
Pharmacology and Mechanism of Action
TFMPP is primarily recognized as a non-selective serotonin receptor agonist.[6] Its pharmacological effects are largely attributed to its interaction with various subtypes of 5-hydroxytryptamine (5-HT) receptors. It also acts as a serotonin releasing agent.[2][7]
Receptor Binding Affinity
TFMPP exhibits varying affinities for different serotonin receptor subtypes, which dictates its complex pharmacological profile. It functions as a full agonist at most of these sites, with the exception of the 5-HT₂ₐ receptor, where it acts as a weak partial agonist or antagonist.[7]
Table 2: Receptor Binding Affinities (Ki) of TFMPP
| Receptor Subtype | Ki (nM) |
| 5-HT₁ₐ | 288 - 1950[7] |
| 5-HT₁B | 30 - 132[7] |
| 5-HT₁D | 282[7] |
| 5-HT₂ₐ | 160 - 269[7] |
| 5-HT₂C | 62[7] |
Lower Ki values indicate higher binding affinity.
Pharmacokinetics
The metabolism of TFMPP is primarily hepatic, involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4.[7] In rats, TFMPP is extensively metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8] The major metabolites include N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline.[8]
When co-administered with 1-benzylpiperazine (BZP), the time to maximum concentration for TFMPP is approximately 75 minutes.[9]
Signaling Pathway
As a serotonin receptor agonist, TFMPP activates downstream signaling cascades. Most serotonin receptors, with the exception of the 5-HT₃ receptor, are G-protein coupled receptors (GPCRs).[2][10] Activation of these receptors can lead to the modulation of adenylyl cyclase activity, altering cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][10]
Caption: Serotonin receptor signaling pathway activated by TFMPP.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-arylpiperazines is through reductive amination. The following is a general protocol based on this reaction:
Materials:
-
3-(Trifluoromethyl)aniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Sodium carbonate
-
Anhydrous ethanol
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
A mixture of 3-(trifluoromethyl)aniline, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate in anhydrous ethanol is refluxed for several hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free base of 1-(3-trifluoromethylphenyl)piperazine.
-
The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with an ethanolic solution of hydrochloric acid to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Note: This is a generalized protocol and should be optimized for specific laboratory conditions.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for the identification and quantification of TFMPP.
3.2.1. GC-MS Analysis of TFMPP in Seized Materials [11]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Capillary column: HP-5 (5% Phenyl Methyl Siloxane) or equivalent.
GC Conditions:
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injector Temperature: 270°C.
-
Oven Program: Initial temperature of 150°C for 1 min, ramped to 220°C at 10°C/min, then to 290°C at 90°C/min, and held for 2.30 min.
-
Detector Temperature: 290°C.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
Sample Preparation:
-
Dissolve 5 µg of the sample (e.g., powdered tablet) in 1.5 mL of methanol in a GC vial.
-
Vortex the sample prior to injection.
3.2.2. HPLC-UV Analysis of Piperazine Derivatives [12][13]
As piperazine derivatives often lack a strong chromophore, derivatization is frequently employed to enhance UV detection.[12]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Analytical column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile and 5mM heptafluorobutyric acid.[14]
Derivatization (if necessary):
-
React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[12][15]
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 10 ml of a 1:1 solution of 20 mM HCl and methanol.
-
Dilute 1 ml of this solution to 10 ml with methanol.
-
Filter through a 0.45 µm membrane filter before injection.[14]
Visualizations
General Experimental Workflow for Analysis
Caption: General workflow for the analysis of TFMPP.
Metabolic Pathway of TFMPP in Rats
Caption: Proposed metabolic pathway of TFMPP in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Trifluoromethylphenylpiperazine [bionity.com]
- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. ikm.org.my [ikm.org.my]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. jocpr.com [jocpr.com]
Unraveling the Intricacies of TFMPP: A Technical Guide to its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. While initially explored for its potential therapeutic applications, it has gained notoriety as a recreational substance, often in combination with benzylpiperazine (BZP), mimicking the effects of MDMA.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of TFMPP within the central nervous system (CNS), focusing on its molecular interactions, downstream signaling cascades, and overall impact on neuronal function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: A Multi-Target Serotonergic Modulator
The primary mechanism of action of TFMPP in the CNS revolves around its interaction with the serotonergic system. It functions as a non-selective agonist at several serotonin (5-HT) receptor subtypes and also influences serotonin transport.[2][3] Unlike many other psychoactive compounds, TFMPP exhibits minimal direct effects on the dopamine and norepinephrine systems.[1]
Receptor Binding Profile
TFMPP displays a broad binding affinity for various serotonin receptors, with a notable lack of significant interaction with the 5-HT3 receptor.[1] The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The reported Ki values for TFMPP at various serotonin receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| 5-HT1A | 288 - 1,950 |
| 5-HT1B | 30 - 132 |
| 5-HT1D | 282 |
| 5-HT2A | 160 - 269 |
| 5-HT2C | 62 |
| 5-HT3 | 2,373 (IC50) |
| Data compiled from multiple sources.[1] |
Functional Activity at Serotonin Receptors
Beyond simple binding, the functional consequence of TFMPP's interaction with these receptors is crucial. TFMPP acts as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where its activity is more complex, acting as a weak partial agonist or even an antagonist.[1]
-
5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C Receptors: At these receptors, TFMPP acts as a full agonist, meaning it binds to and activates the receptor to its maximal capacity, mimicking the effect of the endogenous ligand, serotonin.[1]
-
5-HT2A Receptor: At the 5-HT2A receptor, TFMPP exhibits a more nuanced profile, functioning as a weak partial agonist or an antagonist.[1] This means it may only partially activate the receptor or block the binding of other agonists, including serotonin itself.
Effects on Serotonin Transport
In addition to its direct receptor interactions, TFMPP also affects the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. TFMPP binds to SERT and promotes the release of serotonin.[1][4] This action increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Downstream Signaling Pathways
The activation of serotonin receptors by TFMPP initiates a cascade of intracellular signaling events that ultimately mediate its physiological and behavioral effects. These G-protein coupled receptors (GPCRs) trigger distinct downstream pathways.
5-HT1 Receptor Subfamily (Gi/o-coupled)
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by TFMPP, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream proteins, including transcription factors and ion channels.
5-HT2 Receptor Subfamily (Gq/11-coupled)
The 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Activation of these receptors by TFMPP stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Both Ca2+ and PKC go on to modulate the activity of a wide range of cellular proteins, influencing neuronal excitability and gene expression.
Experimental Protocols
The understanding of TFMPP's mechanism of action is built upon a variety of experimental techniques. Below are outlines of the key methodologies employed in the cited research.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug for a specific receptor.
-
Objective: To quantify the affinity (Ki) of TFMPP for various serotonin receptor subtypes.
-
General Protocol:
-
Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (TFMPP).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC50 (the concentration of TFMPP that inhibits 50% of the radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a living animal.
-
Objective: To determine the effect of TFMPP on the extracellular concentrations of serotonin.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the rat diencephalon).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).
-
Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.
-
Sample Collection: The aCSF (dialysate) is collected at regular intervals.
-
Analysis: The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: TFMPP is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe, and changes in serotonin levels are monitored.
-
Functional Magnetic Resonance Imaging (fMRI) in Humans
fMRI is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow.
-
Objective: To investigate the effects of TFMPP on brain activation during cognitive tasks.
-
General Protocol:
-
Participant Recruitment: Healthy human volunteers are recruited for the study.
-
Drug Administration: Participants receive an oral dose of TFMPP or a placebo in a double-blind, crossover design.
-
fMRI Scanning: While in the fMRI scanner, participants perform a cognitive task (e.g., a task designed to assess executive function).
-
Data Acquisition: The fMRI scanner acquires images of brain activity during the task.
-
Data Analysis: The fMRI data is analyzed to identify brain regions that show changes in activation following TFMPP administration compared to placebo.
-
Conclusion
The mechanism of action of TFMPP in the central nervous system is primarily driven by its multifaceted interactions with the serotonergic system. As a non-selective agonist at multiple 5-HT receptor subtypes and a serotonin releasing agent, TFMPP significantly enhances serotonergic neurotransmission. Its effects are mediated through the activation of both Gi/o- and Gq/11-coupled G-protein signaling pathways, leading to a cascade of downstream cellular events. The lack of significant direct activity on the dopaminergic and noradrenergic systems distinguishes it from many other psychostimulants. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the scientific and medical communities to address the public health implications of its recreational use and to potentially inform the development of novel therapeutic agents targeting the serotonergic system. The experimental methodologies outlined in this guide provide a framework for the continued investigation of TFMPP and other psychoactive compounds.
References
- 1. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, is an N-arylpiperazine derivative.[1][2] Its chemical structure features a piperazine ring substituted at one nitrogen atom with a 3-(trifluoromethyl)phenyl group.[1] TFMPP is recognized as a significant compound in medicinal chemistry and neuroscience research. It functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][3][4] Due to these properties, it is a valuable tool for studying the serotonergic system. Furthermore, TFMPP serves as a key intermediate and building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[5] This guide provides a comprehensive overview of its synthesis, characterization, and relevant experimental protocols.
Synthesis Pathway
The synthesis of 1-(3-Trifluoromethylphenyl)piperazine is commonly achieved through a reductive amination reaction. This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an excess of piperazine, followed by reduction of the resulting iminium intermediate. A mild reducing agent such as sodium triacetoxyborohydride is effective for this transformation, which can be carried out as a one-pot procedure.
Physicochemical and Spectroscopic Characterization
Once synthesized, the identity, purity, and structure of 1-(3-Trifluoromethylphenyl)piperazine must be confirmed using various analytical techniques. The data presented below are characteristic of the compound and its common salt form.
Physical Properties
| Property | Value | Form | Reference |
| Molecular Formula | C₁₁H₁₃F₃N₂ | Free Base | [1][6][7] |
| Molecular Weight | 230.23 g/mol | Free Base | [1][3][6][7] |
| CAS Number | 15532-75-9 | Free Base | [1][6] |
| Appearance | Liquid | Free Base | [8] |
| Boiling Point | 100-102 °C at 0.1 mmHg | Free Base | [8] |
| Melting Point | 237 °C | Hydrochloride Salt | [9] |
Spectroscopic Data
| Technique | Characteristic Data | Reference |
| Mass Spec. (EI-MS) | Molecular Ion (M⁺): m/z 230. Key Fragments: m/z 188 (base peak), 172, 145. | [10] |
| ¹H NMR (D₂O, HCl Salt) | Signals corresponding to aromatic and piperazine protons are observed. | [9] |
| FTIR (KBr) | Characteristic peaks for N-H, C-H (aromatic & aliphatic), C-N, and C-F stretching and bending vibrations. | [9][11] |
| UV-Vis (Aqueous Acid) | Maximum Absorbance (λmax) at 202 nm. Another source reports λmax at 249 nm and 293 nm. (Note: Varies with solvent/salt form). | [9][12] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of TFMPP.
Synthesis via Reductive Amination
This protocol is adapted from a general procedure for the synthesis of substituted piperazines.[13]
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise to control the reaction rate.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or by converting it to its hydrochloride salt.
-
Salt Formation (Optional): Dissolve the purified free base in anhydrous diethyl ether. Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.
Characterization Protocols
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) A typical GC-MS method for the analysis of TFMPP is as follows:[10][14]
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-1 capillary column (or equivalent, e.g., 5% phenyl/95% methyl silicone).
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C for 1-3 minutes, ramp up to 280-310°C at a rate of 25-30°C/min, and hold for 3-8 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-550.
-
Sample Preparation: Dissolve the sample in methanol.
4.2.2 Fourier-Transform Infrared Spectroscopy (FTIR) FTIR analysis can be performed on the free base or the hydrochloride salt.[9][11]
-
Instrument: FTIR Spectrometer.
-
Sample Preparation:
-
For Solids (HCl Salt): Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For Liquids (Free Base): Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum typically in the range of 4000–400 cm⁻¹.
Biological Activity and Signaling
TFMPP's primary mechanism of action involves the modulation of the serotonin (5-HT) system. It acts as a non-selective agonist at various 5-HT receptor subtypes and also promotes the release of serotonin from presynaptic neurons while inhibiting its reuptake. This leads to an overall increase in serotonergic neurotransmission in the synaptic cleft.
References
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 7. GSRS [precision.fda.gov]
- 8. N-(3-Trifluoromethylphenyl)piperazine | 15532-75-9 [chemicalbook.com]
- 9. swgdrug.org [swgdrug.org]
- 10. ikm.org.my [ikm.org.my]
- 11. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. etd.auburn.edu [etd.auburn.edu]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide on the Solubility and Stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl), a potent serotonin receptor agonist. The document details its solubility in various solvents, offering both quantitative data and standardized experimental protocols for its determination. Furthermore, it delves into the stability of TFMPP-HCl under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with established pharmaceutical guidelines. Detailed methodologies for conducting these stability studies are provided to ensure reproducibility. The guide also elucidates the primary signaling pathways through which TFMPP exerts its pharmacological effects, with schematic diagrams to facilitate understanding. This document is intended to be a critical resource for researchers and professionals involved in the development and characterization of piperazine-based compounds.
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist with significant affinity for the 5-HT1 and 5-HT2 receptor families.[1][2] As a research chemical and a potential scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount. The hydrochloride salt of TFMPP is commonly used to improve its handling and aqueous solubility. This guide focuses on two critical parameters for drug development: solubility and stability. Solubility is a key determinant of bioavailability and formulation feasibility, while stability data are essential for ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent.
Solubility Profile of TFMPP-HCl
The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development. Below is a summary of the known solubility of TFMPP-HCl in various common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration (mg/mL) | Notes |
| Dimethylformamide (DMF) | 20 mg/mL | Data from commercial supplier.[3] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Data from commercial supplier.[3] |
| Ethanol | 20 mg/mL | Data from commercial supplier.[3] |
| PBS (pH 7.2) | 10 mg/mL | Data from commercial supplier.[3] |
| Methanol | Freely Soluble | Qualitative data.[4] |
| Water | Very Soluble | Qualitative data.[4] |
| Acetone | Slightly Soluble | Qualitative data.[4] |
| Chloroform | Soluble | Qualitative data.[4] |
| Ether | Very Slightly Soluble | Qualitative data.[4] |
| Hexane | Insoluble | Qualitative data.[4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of TFMPP-HCl in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Sealed, clear glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for TFMPP.
Procedure:
-
Preparation: Add an excess amount of solid TFMPP-HCl to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of TFMPP.
-
Calculation: Calculate the solubility of TFMPP-HCl in the solvent (e.g., in mg/mL) by accounting for the dilution factor.
Stability Profile of TFMPP-HCl
Stability testing is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.
Quantitative Stability Data
Limited quantitative data from forced degradation studies on TFMPP-HCl is available in the public domain. However, studies on its stability in specific media provide some insights.
| Condition | Matrix/Solvent | pH | Duration | Temperature | Remaining TFMPP (%) | Reference |
| Formalin (20%) | Aqueous | 9.5 | 28 days | Not specified | 57% | [5] |
| Storage | Whole Blood | - | 14 days | -20°C | Stable | [6] |
| Storage | Plasma | - | 14 days | -20°C | Stable | [6] |
| Storage | Urine | - | 14 days | -20°C | Stable | [6] |
| Storage | Whole Blood | - | 14 days | 4°C | Stable | [6] |
| Storage | Plasma | - | 14 days | 4°C | Stable | [6] |
| Storage | Urine | - | 14 days | 4°C | Stable | [6] |
| Long-term storage | Crystalline solid | - | ≥ 5 years | -20°C | Stable | [3] |
Note: "Stable" indicates no significant loss of the compound was observed during the study period.
Experimental Protocols for Forced Degradation Studies
The following protocols are based on general ICH guidelines for forced degradation studies and can be adapted for TFMPP-HCl. A validated stability-indicating HPLC method is required to separate and quantify TFMPP-HCl from its potential degradation products.
3.2.1. Acid and Base Hydrolysis
Objective: To assess the susceptibility of TFMPP-HCl to hydrolysis under acidic and basic conditions.
Procedure:
-
Acid Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).
-
Base Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Sampling and Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration. Analyze the samples by HPLC to determine the percentage of remaining TFMPP-HCl and the formation of any degradation products.
3.2.2. Oxidative Degradation
Objective: To evaluate the stability of TFMPP-HCl in the presence of an oxidizing agent.
Procedure:
-
Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).
-
At specified time points, withdraw samples, dilute them, and analyze by HPLC.
3.2.3. Thermal Degradation
Objective: To determine the effect of high temperature on the stability of solid and solution-state TFMPP-HCl.
Procedure:
-
Solid State: Place a known amount of solid TFMPP-HCl in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Solution State: Prepare a solution of TFMPP-HCl in a suitable solvent (e.g., water) and incubate it at a high temperature (e.g., 80°C).
-
At specified time points, cool the samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.
3.2.4. Photostability
Objective: To assess the stability of TFMPP-HCl upon exposure to light.
Procedure:
-
Expose a solution of TFMPP-HCl and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After the exposure period, prepare the samples for analysis and quantify the amount of remaining TFMPP-HCl and any photodegradants by HPLC.
Known Degradation Pathways
Studies on the metabolism of TFMPP in rats have identified major degradation pathways, which are likely to be relevant in chemical stability studies. The primary routes of degradation are:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Degradation of the piperazine moiety: This can lead to the formation of N-(3-trifluoromethylphenyl)ethylenediamine and subsequently 3-trifluoromethylaniline.[7]
Signaling Pathways
TFMPP is a non-selective agonist at several serotonin receptors, primarily exerting its effects through G-protein coupled receptors (GPCRs). Its interaction with 5-HT1B and 5-HT2C receptors are key to its pharmacological profile.
TFMPP Mechanism of Action Workflow
The following diagram illustrates the general workflow of TFMPP's interaction with its primary molecular targets.
Caption: General mechanism of action for TFMPP-HCl.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi. Activation of this receptor by an agonist like TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Simplified Gαi-coupled 5-HT1B receptor signaling pathway.
5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is coupled to the Gαq G-protein. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).
Caption: Simplified Gαq-coupled 5-HT2C receptor signaling pathway.
Conclusion
This technical guide has consolidated the available information on the solubility and stability of this compound. The provided data and experimental protocols serve as a foundational resource for researchers working with this compound. The solubility profile indicates good solubility in polar organic solvents and aqueous buffers, facilitating its use in a variety of experimental settings. While comprehensive forced degradation data is not yet published, the provided protocols offer a clear path for generating these critical stability profiles. The elucidation of its primary signaling pathways through the 5-HT1B and 5-HT2C receptors provides a molecular basis for its pharmacological effects. Further research to generate detailed quantitative stability data under various stress conditions is recommended to fully characterize this important research compound.
References
- 1. isaacpub.org [isaacpub.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation [mdpi.com]
- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine
An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class. While initially explored in scientific research, it has gained notoriety as a recreational substance, often sold in combination with benzylpiperazine (BZP) as an alternative to illicit drugs like MDMA.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of TFMPP, including its receptor binding affinities, functional activities, metabolic pathways, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's complex interactions with biological systems.
Pharmacodynamics
The primary mechanism of action of TFMPP is centered on the serotonergic system, where it acts as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes and as a serotonin releasing agent.[2][3] Its effects on dopaminergic and noradrenergic systems are considered insignificant.[1]
Receptor Binding Affinity
TFMPP exhibits a distinct binding profile, with moderate to high affinity for several serotonin receptors. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
| Receptor/Transporter | Binding Affinity (Kᵢ, nM) |
| 5-HT₁ₐ | 288 - 1950 |
| 5-HT₁ₑ | 30 - 132 |
| 5-HT₁ₒ | 282 |
| 5-HT₂ₐ | 160 - 269 |
| 5-HT₂ₒ | 62 |
| 5-HT₃ | 2373 (IC₅₀) |
| Serotonin Transporter (SERT) | 121 (EC₅₀) |
| Data compiled from multiple sources.[1][4] |
Functional Activity
Beyond simple binding, the functional activity of TFMPP at these receptors determines its physiological effects. It acts as an agonist at most of the serotonin receptors it binds to, with the notable exception of the 5-HT₂ₐ receptor.
-
5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, and 5-HT₂ₒ Receptors : TFMPP functions as a full agonist at these receptors.[1][5]
-
5-HT₂ₐ Receptor : At this receptor, TFMPP acts as a weak partial agonist or an antagonist.[1][5]
-
Serotonin Transporter (SERT) : TFMPP binds to SERT and induces the release of serotonin.[1][3]
Signaling Pathways
The interaction of TFMPP with various serotonin receptors initiates a cascade of intracellular signaling events. The activation of G-protein coupled receptors (GPCRs), such as the 5-HT₁, 5-HT₂, and 5-HT₂ₒ receptors, leads to the modulation of second messenger systems.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).
Metabolism
TFMPP is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[6][7] The main metabolic transformations include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[6][8]
-
Primary Metabolizing Enzymes : CYP2D6, CYP1A2, and CYP3A4.[9][10]
-
Other Metabolic Reactions : Phase II reactions such as glucuronidation and sulfation of the phase I metabolites also occur.[6][7]
Human Pharmacokinetic Parameters
Limited studies have been conducted on the pharmacokinetics of TFMPP in humans. The co-administration with BZP can alter its metabolic profile.[11]
| Parameter | Value (when administered with BZP) |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~75 minutes |
| Absorption Half-life | ~13.3 minutes |
| Data from a study where 30 mg of TFMPP was co-administered with 100 mg of BZP.[11][12] |
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of compounds like TFMPP.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[13][14]
Objective : To measure the ability of TFMPP to compete with a radiolabeled ligand for binding to a target receptor.
Materials :
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-serotonin).
-
Unlabeled test compound (TFMPP).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure :
-
Preparation : Prepare serial dilutions of TFMPP.
-
Incubation : In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of TFMPP.
-
Equilibrium : Incubate the plate to allow the binding to reach equilibrium.
-
Filtration : Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.
-
Washing : Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the TFMPP concentration. Calculate the IC₅₀ (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Functional Assay for GPCRs (e.g., cAMP Assay)
This type of assay measures the functional response of a cell upon receptor activation by an agonist.[15][16]
Objective : To determine if TFMPP acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR).
Materials :
-
Host cells engineered to express the target GPCR.
-
Test compound (TFMPP).
-
Known agonist for the receptor.
-
cAMP assay kit (or other second messenger detection system).
-
Plate reader.
Procedure :
-
Cell Culture : Culture the engineered cells in a multi-well plate.
-
Compound Addition :
-
Agonist Mode : Add varying concentrations of TFMPP to the cells.
-
Antagonist Mode : Pre-incubate the cells with varying concentrations of TFMPP, then add a fixed concentration of a known agonist.
-
-
Incubation : Incubate the plate to allow for receptor activation and second messenger production (e.g., cAMP).
-
Cell Lysis and Detection : Lyse the cells and use the assay kit to measure the levels of the second messenger.
-
Data Analysis :
-
Agonist Mode : Plot the second messenger levels against the logarithm of the TFMPP concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).
-
Antagonist Mode : Determine the ability of TFMPP to inhibit the response of the known agonist and calculate the IC₅₀ or pA₂ value.
-
Toxicology and Adverse Effects
In humans, TFMPP is reported to cause a range of adverse effects, including dysphoria, anxiety, headaches, and nausea.[1][3] It is rarely used alone and is most commonly found in combination with BZP, which can potentiate its effects and associated toxicities.[1][17] The combination can produce sympathomimetic toxicity, with symptoms such as palpitations, agitation, and confusion.[12] Studies in animal models have also suggested potential for dopaminergic neurotoxicity.[18]
Conclusion
1-(3-Trifluoromethylphenyl)piperazine is a pharmacologically active compound with a primary influence on the serotonergic system. It functions as a non-selective agonist at several 5-HT receptors and as a serotonin releasing agent. Its metabolism is complex and involves several key cytochrome P450 enzymes. While it has no accepted medical use, its distinct pharmacological profile makes it a subject of interest in neuropharmacological research. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the study of this and similar compounds.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors [pubmed.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. soft-tox.org [soft-tox.org]
- 8. Trifluormethylphenylpiperazin – Wikipedia [de.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo interactions between BZP and TFMPP (party pill drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. molbio.gu.se [molbio.gu.se]
- 17. Trifluoromethylphenylpiperazine [bionity.com]
- 18. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP), a psychoactive compound known for its interaction with the serotonergic system. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and presents visual representations of relevant signaling pathways and workflows to support research and drug development efforts.
Core Pharmacological Data
1-(3-Trifluoromethylphenyl)piperazine is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its in vitro activity has been characterized through various binding and functional assays, revealing a complex interaction profile with multiple serotonin receptor subtypes and the serotonin transporter (SERT).
Serotonin Receptor and Transporter Binding Affinity
The binding affinity of TFMPP for various serotonin (5-HT) receptors and the serotonin transporter (SERT) has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.
| Target | Radioligand | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | 288–1,950 | [2] |
| 5-HT1B | [3H]Serotonin | 30–132 | [2] |
| 5-HT1D | [3H]Serotonin | 282 | [2] |
| 5-HT2A | [3H]Ketanserin | 160–269 | [2] |
| 5-HT2C | [3H]Mesulergine | 62 | [2] |
| 5-HT3 | - | 2,373 (IC50) | [2] |
| SERT | [3H]Citalopram | 121 (EC50) | [2] |
Functional Activity at Serotonin Receptors
The functional activity of TFMPP is characterized by its ability to elicit a biological response upon binding to a receptor. This is often quantified as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists or inhibitors. TFMPP generally acts as a full agonist at 5-HT1 and 5-HT2C receptors and as a weak partial agonist or antagonist at the 5-HT2A receptor.[2] It also inhibits serotonin reuptake by binding to the SERT.[2]
| Target | Assay Type | Parameter | Value (nM) | Functional Effect | Reference |
| 5-HT1A | cAMP Assay | EC50 | Not specified | Agonist | [3] |
| 5-HT1B | - | EC50 | Not specified | Agonist | [4] |
| 5-HT2A | Calcium Mobilization | EC50 | Not specified | Weak Partial Agonist / Antagonist | [2] |
| 5-HT2C | - | EC50 | Not specified | Agonist | [2] |
| SERT | Serotonin Uptake | EC50 | 121 | Reuptake Inhibition | [2] |
In Vitro Cytotoxicity
The cytotoxic potential of TFMPP has been evaluated in various cell lines, typically using assays that measure cell viability or membrane integrity.
| Cell Line | Assay | Parameter | Value (mM) | Reference |
| HepaRG (human hepatic) | MTT Assay | EC50 | 0.45 | [5][6] |
| Primary Rat Hepatocytes | MTT Assay | EC50 | 0.14 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of TFMPP.
Radioligand Binding Assays for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells) or use homogenized brain tissue from rodents (e.g., hippocampus for 5-HT1A receptors).
-
Harvest cells or tissue and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Increasing concentrations of TFMPP hydrochloride or a known non-labeled ligand for determining non-specific binding (e.g., 10 µM serotonin).
-
The prepared cell membrane suspension.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the TFMPP concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., 5-HT1A)
Objective: To determine the functional agonistic activity of TFMPP at Gi-coupled serotonin receptors by measuring the inhibition of cAMP production.
Protocol:
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in a suitable growth medium.
-
Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of TFMPP hydrochloride to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels as a function of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of TFMPP that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
-
Functional Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)
Objective: To determine the functional agonistic activity of TFMPP at Gq-coupled serotonin receptors by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Culture:
-
Culture U2OS or HEK293 cells stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα16) in a suitable growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to form a monolayer.
-
-
Dye Loading:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the presence of probenecid (to prevent dye extrusion) by incubating at 37°C for a specified time (e.g., 60 minutes).
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of TFMPP hydrochloride into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Plot the peak ΔF as a function of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of TFMPP that elicits a half-maximal calcium response.
-
Serotonin Transporter (SERT) Uptake Assay
Objective: To measure the inhibitory effect of TFMPP on serotonin reuptake by SERT.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Seed the cells into a 96-well plate and allow them to adhere.
-
-
Uptake Assay:
-
Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with increasing concentrations of TFMPP hydrochloride or a known SERT inhibitor (e.g., fluoxetine) for a short period.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.
-
Incubate the plate at 37°C for a short, defined time (e.g., 10-15 minutes) to allow for serotonin uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection:
-
Lyse the cells and measure the amount of [3H]-serotonin taken up into the cells using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [3H]-serotonin uptake inhibition as a function of the TFMPP concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for SERT inhibition.
-
In Vitro Metabolism Using Human Liver Microsomes
Objective: To identify the metabolic pathways of TFMPP.
Protocol:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding TFMPP hydrochloride.
-
Incubate the mixture at 37°C with gentle shaking for a specific time period (e.g., up to 4 hours).
-
-
Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).
-
Compare the mass spectra of the potential metabolites with that of the parent compound to identify metabolic transformations such as hydroxylation and piperazine ring scission.[2]
-
Visualizations
Signaling Pathways of TFMPP at Serotonin Receptors
Caption: Signaling pathways of TFMPP at Gi/o- and Gq/11-coupled serotonin receptors.
Experimental Workflow for In Vitro Characterization
Caption: A logical workflow for the in vitro characterization of TFMPP.
References
- 1. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Dance of TFMPP: A Technical Guide to its Neurochemical Effects on Dopamine and Serotonin Systems
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the neurochemical effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), a psychoactive compound known for its complex interactions with the brain's dopamine and serotonin systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of TFMPP's receptor binding profile, its impact on neurotransmitter release, and the underlying experimental methodologies.
Abstract
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a non-selective serotonergic agent that has been investigated for its psychoactive properties. While primarily recognized for its effects on the serotonin system, TFMPP also exerts significant, albeit indirect, influence on dopaminergic pathways. This guide synthesizes key findings from in vitro and in vivo studies to elucidate the dual nature of TFMPP's neurochemical footprint. Quantitative data from radioligand binding assays and in vivo microdialysis studies are presented in structured tables for comparative analysis. Detailed experimental protocols for these key methodologies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for understanding the complex pharmacology of TFMPP.
Introduction
TFMPP's rise to prominence in recreational drug scenes, often in combination with benzylpiperazine (BZP), has necessitated a deeper understanding of its mechanism of action. While it is known to mimic some of the effects of more classic psychostimulants, its neurochemical profile is distinct. This guide will dissect the intricate interplay between TFMPP and the serotonin and dopamine systems, providing a foundational resource for researchers in neuropharmacology and drug development.
Quantitative Data on TFMPP's Neurochemical Interactions
The following tables summarize the key quantitative data from various studies, providing a snapshot of TFMPP's affinity for serotonergic targets and its influence on neurotransmitter levels.
Table 1: Receptor Binding Affinities (Ki) of TFMPP
| Receptor/Transporter | Ki (nM) | Notes |
| 5-HT1A Receptor | 288 - 1,950 | Full agonist activity. |
| 5-HT1B Receptor | 30 - 132 | Full agonist activity. |
| 5-HT1D Receptor | 282 | Full agonist activity. |
| 5-HT2A Receptor | 160 - 269 | Weak partial agonist or antagonist activity. |
| 5-HT2C Receptor | 62 | Full agonist activity. |
| Serotonin Transporter (SERT) | 121 (EC50) | Acts as a serotonin releasing agent. |
| Dopamine Transporter (DAT) | No significant affinity | TFMPP does not directly bind to or inhibit the dopamine transporter. |
Table 2: In Vivo Effects of TFMPP on Neurotransmitter Release
| Study | Brain Region | TFMPP Dose | Effect on Dopamine Release | Effect on Serotonin Release |
| Benloucif et al. (1991)[1] | Anterior Striatum (Rat) | 10.0 nmol (perfused) | ~40% increase | Not reported |
| Benloucif et al. (1991)[1] | Anterior Striatum (Rat) | 160 nmol (perfused) | ~11-fold increase | Not reported |
| Baumann et al. (2004)[2] | Nucleus Accumbens (Rat) | 3 and 10 mg/kg (i.v.) | No significant change alone; marked increase with BZP | Dose-dependent increase |
Signaling Pathways and Mechanisms of Action
TFMPP's primary mechanism of action is the stimulation of various serotonin receptor subtypes and the promotion of serotonin release via the serotonin transporter[2]. Its effect on the dopamine system is largely indirect, mediated by the complex interplay between serotonergic and dopaminergic neurons.
Serotonergic Effects
TFMPP acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at 5-HT2A receptors. Furthermore, it functions as a serotonin releasing agent by interacting with the serotonin transporter (SERT)[2]. This broad-spectrum serotonergic activity underlies many of its psychoactive effects.
Indirect Dopaminergic Effects
The facilitation of dopamine release by TFMPP is thought to be a consequence of its potent serotonergic activity. Serotonin neurons originating in the raphe nuclei innervate key dopaminergic regions, including the ventral tegmental area (VTA) and the striatum. Activation of specific serotonin receptor subtypes on dopaminergic neurons or on GABAergic and glutamatergic interneurons that modulate dopamine neuron activity can lead to an increase in dopamine release[1]. Studies suggest that the co-administration of TFMPP with a dopamine-releasing agent like BZP can lead to a synergistic increase in extracellular dopamine levels, exceeding the effects of either drug alone[2].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes and the serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C) or the serotonin transporter (SERT).
-
Radioligand specific for the target receptor/transporter (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]GR125743 for 5-HT1B, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]citalopram for SERT).
-
Unlabeled TFMPP.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions like MgCl2 or CaCl2).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Competition Binding Assay: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and a range of concentrations of unlabeled TFMPP.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and serotonin in the rat brain following TFMPP administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4.
-
TFMPP solution for administration (intravenous or via reverse dialysis).
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region (e.g., striatum or nucleus accumbens). Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine baseline neurotransmitter concentrations.
-
TFMPP Administration: Administer TFMPP either systemically (e.g., via intravenous injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of TFMPP's effects on dopamine and serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine and serotonin.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Conclusion
TFMPP exhibits a complex neurochemical profile characterized by potent and broad-spectrum serotonergic agonism and serotonin release, coupled with an indirect but significant facilitation of dopamine release. This dual action likely contributes to its unique psychoactive effects and its potential for synergistic interactions with other psychoactive compounds. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further unravel the intricate neuropharmacology of TFMPP and to inform the development of novel therapeutics targeting the serotonin and dopamine systems.
References
An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride and its Structural Analogs for Researchers and Drug Development Professionals
An authoritative overview of the synthesis, pharmacology, and structure-activity relationships of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and its analogs, providing a critical resource for medicinal chemists and pharmacologists in the fields of neuroscience and drug discovery.
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs.[1][2] Primarily known for its effects on the serotonergic system, TFMPP has been investigated as a research tool to probe serotonin receptor function and has also emerged as a designer drug, often in combination with other substances.[3] This technical guide provides a comprehensive analysis of TFMPP and its structural analogs, focusing on their synthesis, pharmacological profiles, and the nuanced structure-activity relationships that govern their interaction with biological targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting the central nervous system.
Synthesis of 1-(3-Trifluoromethylphenyl)piperazine and its Analogs
The synthesis of N-arylpiperazines, including TFMPP and its analogs, is a well-established area of medicinal chemistry. The most common synthetic strategies involve the formation of the piperazine ring or the arylation of a pre-existing piperazine scaffold.
A prevalent method for the synthesis of N-arylpiperazines is the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or a similar dielectrophile. This approach allows for the direct installation of the aryl group onto the piperazine nitrogen.
General Synthetic Scheme for N-Arylpiperazines:
Figure 1: General synthesis of N-arylpiperazines.
Another common strategy involves the N-alkylation of a pre-formed piperazine ring with a suitable aryl halide, often facilitated by a base. Analogs of TFMPP can be synthesized by utilizing variously substituted anilines or by further modifying the second nitrogen of the piperazine ring.
Pharmacological Profile and Mechanism of Action
The pharmacological effects of TFMPP and its analogs are primarily mediated through their interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] TFMPP itself exhibits a complex pharmacological profile, acting as an agonist at multiple 5-HT receptor subtypes.[2]
Serotonin Receptor Binding Affinity
TFMPP demonstrates significant affinity for several 5-HT receptor subtypes, with a notable preference for the 5-HT1B and 5-HT2C receptors.[2] The binding affinities (Ki) for TFMPP at various human serotonin receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT1A | 288–1,950 | [2] |
| 5-HT1B | 30–132 | [2] |
| 5-HT1D | 282 | [2] |
| 5-HT2A | 160–269 | [2] |
| 5-HT2C | 62 | [2] |
| 5-HT3 | >2,000 (IC50) | [2] |
| SERT | 121 (EC50) | [2] |
Table 1: Binding affinities of TFMPP at human serotonin receptors and the serotonin transporter (SERT).
Functional Activity and Signaling Pathways
TFMPP generally acts as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist.[2] The activation of these G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.
For instance, activation of 5-HT1A receptors, which couple to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A and 5-HT2C receptors, which couple to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Figure 2: Signaling pathway for Gq/11-coupled 5-HT receptors.
Structure-Activity Relationships (SAR)
The pharmacological profile of phenylpiperazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The trifluoromethyl (CF3) group in TFMPP is a key determinant of its activity.
-
Position of the Trifluoromethyl Group: The position of the CF3 group on the phenyl ring significantly influences receptor affinity and selectivity. The meta-position, as in TFMPP, is generally favorable for activity at 5-HT1B and 5-HT2C receptors.
-
Other Phenyl Ring Substituents: The introduction of other substituents on the phenyl ring can modulate the pharmacological profile. For example, the addition of a chlorine atom, as in m-chlorophenylpiperazine (mCPP), results in a compound with a different selectivity profile.
-
Substitution on the Second Piperazine Nitrogen: Modification of the N4 position of the piperazine ring is a common strategy to alter the pharmacokinetic and pharmacodynamic properties of these compounds.
A systematic exploration of these structural modifications is crucial for the development of selective ligands for specific serotonin receptor subtypes.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of test compounds for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Test compounds (TFMPP analogs) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3: Experimental workflow for a radioligand binding assay.
Inositol Phosphate (IP) Accumulation Assay
Objective: To determine the functional activity (EC50) of test compounds at Gq/11-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
Materials:
-
Cells expressing the target human serotonin receptor.
-
Cell culture medium containing [3H]myo-inositol.
-
Assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compounds (TFMPP analogs).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Culture cells in the presence of [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with assay buffer containing LiCl.
-
Add various concentrations of the test compounds and incubate for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a suitable acid (e.g., perchloric acid).
-
Extract the inositol phosphates from the cell lysate.
-
Separate the total inositol phosphates using anion exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by scintillation counting.
-
Plot the amount of [3H]inositol phosphates produced against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
1-(3-Trifluoromethylphenyl)piperazine and its structural analogs represent a versatile class of compounds with significant potential for probing the complexities of the serotonergic system and for the development of novel therapeutics. A thorough understanding of their synthesis, pharmacological profiles, and structure-activity relationships is paramount for medicinal chemists and pharmacologists. This technical guide provides a foundational resource to aid in these endeavors, offering detailed methodologies and insights into the key molecular interactions that govern the activity of these important molecules. Further research into the systematic modification of the TFMPP scaffold will undoubtedly lead to the discovery of more selective and potent ligands for a variety of CNS targets.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of TFMPP in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various biological matrices. The protocols are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering high sensitivity and selectivity for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, known for its stimulant and hallucinogenic effects. It primarily acts as a non-selective serotonin receptor agonist, with a notable affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. Accurate and reliable analytical methods are crucial for determining the presence and concentration of TFMPP in biological samples to understand its pharmacokinetics, assess exposure, and for forensic investigations. This document outlines validated protocols for the analysis of TFMPP in urine, blood (plasma), hair, and oral fluid.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for TFMPP detection.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Sample Preparation | Derivatization | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Urine | Solid-Phase Extraction (SPE) | Trifluoroacetyl (TFA) | - | 50 ng/mL (scan mode) | - | [1] |
| Blood | Liquid-Liquid Extraction (LLE) | - | 1 - 20 µg/mL | - | - | [2] |
| Hair | Solid-Phase Extraction (SPE) | N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) | 0.05 - 4 ng/mg | - | 0.05 ng/mg | [3] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Sample Preparation | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Urine | Solid-Phase Extraction (SPE) | 10 ng/mL - 10 µg/mL | 5 - 40 ng/mL (scan mode), 0.2 - 1 ng/mL (SIM mode) | - | [1] |
| Plasma | - | 1 - 50 ng/mL | - | 5 ng/mL | [4] |
| Oral Fluid | Protein Precipitation | 2.5 - 500 ng/mL | 1 ng/mL | 2.5 ng/mL | [5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of TFMPP in Urine
This protocol describes a method for the detection of TFMPP and its metabolites in urine using GC-MS following enzymatic hydrolysis and solid-phase extraction.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of urine, add β-glucuronidase and incubate to hydrolyze conjugated metabolites.
-
Condition an OASIS HLB solid-phase extraction cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in ethyl acetate.
-
Add trifluoroacetic anhydride (TFAA) to the extract.
-
Heat the mixture at 70°C for 30 minutes to form the trifluoroacetyl derivative of TFMPP.
-
Evaporate the derivatizing agent under a stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent for GC-MS injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for TFMPP-TFA derivative.
Protocol 2: LC-MS/MS Analysis of TFMPP in Plasma
This protocol details a sensitive method for the quantification of TFMPP in human plasma using LC-MS/MS.[4]
1. Sample Preparation
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of TFMPP).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu LC-20AD or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for TFMPP and the internal standard.
Protocol 3: GC-MS Analysis of TFMPP in Hair
This protocol provides a method for the determination of TFMPP in hair samples, involving alkaline digestion, solid-phase extraction, and derivatization.[3]
1. Sample Decontamination and Preparation
-
Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.
-
Dry the washed hair samples at room temperature.
-
Cut the hair into small segments (1-2 mm).
-
Accurately weigh approximately 20 mg of the cut hair into a glass tube.
2. Extraction
-
Add 1 mL of 1 M NaOH to the hair sample.
-
Incubate at 50°C for 40 minutes to digest the hair matrix.
-
Cool the sample and neutralize with hydrochloric acid.
-
Perform solid-phase extraction using a mixed-mode SPE cartridge.
3. Derivatization
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness.
-
Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 5% trimethylchlorosilane (TMCS) as a catalyst.
-
Heat at 80°C for 20 minutes.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Similar to Protocol 1.
-
Column: 5% Phenyl-methylpolysiloxane capillary column.
-
Injector and Detector Temperatures: 280°C.
-
Oven Temperature Program: Optimized for the separation of the silylated derivative.
-
Mass Spectrometer: Similar to Protocol 1.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TFMPP-TMS derivative.
Visualizations
Caption: General workflow for GC-MS analysis of TFMPP.
Caption: General workflow for LC-MS/MS analysis of TFMPP.
Caption: Simplified 5-HT2A receptor signaling pathway activated by TFMPP.[6]
References
- 1. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phenylpiperazine-like stimulants in human hair as trimethylsilyl derivatives by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Method for the Detection of 32 Bath Salts in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Qualitative and Quantitative Analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust method for the qualitative and quantitative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive piperazine derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to the analysis of TFMPP in various matrices, including biological fluids, and is suitable for forensic toxicology, clinical research, and pharmaceutical drug development. The method demonstrates good linearity, sensitivity, and reproducibility, making it a reliable tool for the detection and quantification of TFMPP.
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a piperazine-based designer drug with known hallucinogenic effects.[1] Its increasing presence in illicit drug markets necessitates the development of sensitive and specific analytical methods for its detection and quantification in various samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of drugs of abuse due to its high separation efficiency and definitive identification capabilities.[1] This application note provides a detailed protocol for the GC-MS analysis of TFMPP, including sample preparation, instrument parameters, and data analysis, making it a valuable resource for laboratories involved in forensic science, clinical toxicology, and drug metabolism studies. The successful detection of TFMPP and its metabolites in biological samples like urine has been demonstrated using GC-MS, often following a derivatization step to improve chromatographic behavior and sensitivity.[2][3]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of TFMPP in a given matrix. It is recommended to use an internal standard, such as a deuterated analog of TFMPP (e.g., TFMPP-D4), to ensure the highest level of confidence in quantitative results.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the specific matrix (e.g., plasma, urine, cell culture medium).
-
Materials:
-
Sample containing TFMPP
-
Internal Standard (IS) solution (e.g., TFMPP-D4)
-
pH 8-9 buffer (e.g., phosphate or borate buffer)
-
Extraction solvent: Dichloromethane/isopropanol/ethyl acetate mixture (1:1:3, v/v/v)[3]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate or methanol)
-
-
Procedure:
-
To 1 mL of the sample, add the internal standard to a final concentration of 100 ng/mL.
-
Add 1 mL of pH 8-9 buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 56°C, as TFMPP is relatively volatile.[3]
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
The sample is now ready for GC-MS analysis.
-
2. Derivatization (Optional but Recommended)
Derivatization, such as acetylation, can improve the chromatographic peak shape and sensitivity for TFMPP and its metabolites.[2][3]
-
Materials:
-
Acetic anhydride
-
Pyridine
-
Heating block or water bath
-
-
Procedure:
-
To the reconstituted sample from the extraction step, add 50 µL of a mixture of acetic anhydride and pyridine (1:2, v/v).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
-
3. GC-MS Instrumentation and Parameters
The following parameters have been shown to be effective for the analysis of TFMPP and can be adapted for various GC-MS systems.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | HP-1 or equivalent (e.g., Zebron ZB-SemiVolatiles) | [3][4] |
| Column Dimensions | 12-30 m length, 0.20-0.25 mm i.d., 0.25-0.33 µm film thickness | [3][4] |
| Carrier Gas | Helium | [3][4] |
| Flow Rate | 1 mL/min | [3][4] |
| Injection Mode | Splitless | [3][4] |
| Injection Volume | 1 µL | [4] |
| Injector Temperature | 250-280°C | [3][4] |
| Oven Program | Initial: 100°C for 3 min, Ramp: 30°C/min to 310°C, Hold: 8 min | [3] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [3][4] |
| Ionization Energy | 70 eV | [3][4] |
| Ion Source Temperature | 220-230°C | [3][4] |
| Transfer Line Temp. | 260-280°C | [3][4] |
| Scan Range | m/z 50-550 | [3] |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data for the analysis of TFMPP in various matrices is summarized below. These values can be used as a benchmark for method validation.
Table 1: Linearity and Sensitivity of TFMPP Analysis
| Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Plasma | 0 - 10 | > 0.99 | 0.004 | 0.016 | [5] |
| Urine | 0 - 10 | > 0.99 | 0.002 | 0.008 | [5] |
| Cell Culture Medium | 0 - 10 | > 0.99 | 0.312 | 0.625 | [5] |
Table 2: Characteristic Mass Fragments of TFMPP
The mass spectrum of TFMPP exhibits characteristic fragment ions that are crucial for its identification.
| m/z | Interpretation | Reference |
| 230 | Molecular Ion [M]⁺ | |
| 200 | [M - CH₂NH]⁺ | [3] |
| 174 | [M - C₂H₄N₂]⁺ | [3] |
| 157 | [CF₃-C₆H₄-N]⁺ | [3] |
| 145 | [CF₃-C₆H₄]⁺ |
Note: The fragmentation pattern can be influenced by derivatization.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of TFMPP.
Caption: Logical workflow for GC-MS data analysis.
References
- 1. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.direct [scholars.direct]
Application Note and Protocol: Quantitative Analysis of TFMPP in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reproducible method is suitable for pharmacokinetic studies, forensic toxicology, and other research applications requiring accurate measurement of TFMPP concentrations in biological matrices.
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, often found in recreational "party pills".[1] Accurate and reliable quantification of TFMPP in biological fluids is crucial for understanding its pharmacokinetics, as well as for clinical and forensic investigations. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[2][3][4] This document outlines a validated LC-MS/MS protocol for the determination of TFMPP in human plasma.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes SPE for the extraction of TFMPP from human plasma, which effectively removes proteins and phospholipids that can interfere with the analysis.[2]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., TFMPP-d4)
-
100 mM Phosphate buffer (pH 6.0)[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
SPE columns (e.g., C18 or mixed-mode cation exchange)
-
Collection tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator
Procedure:
-
To 100 µL of human plasma in a glass extraction tube, add 20 µL of the internal standard working solution.[5]
-
Add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex for 30 seconds.[5]
-
Condition the SPE column by sequentially washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample mixture onto the conditioned SPE column.
-
Wash the column with 1 mL of deionized water, followed by 1 mL of 0.1 N hydrochloric acid, and finally 1 mL of methanol.[5]
-
Dry the column under positive pressure for 5 minutes.[5]
-
Elute TFMPP and the internal standard with an elution solvent mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 77:20:3 v/v/v).[5]
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95:5 v/v water with 0.1% formic acid:acetonitrile with 0.1% formic acid).[5][6]
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 2.0 mm, 4 µm particle size)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |
| Gradient | 0-2 min: 10% B, 2-8 min: 10-100% B, 8-9 min: 100% B, 9.1-15 min: 10% B (example gradient)[6] |
| Flow Rate | 0.5 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL[6] |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | 2.9 - 4.0 kV[7][8] |
| Source Temperature | 90 - 300°C[7][8] |
| Cone Voltage | Optimized for TFMPP (e.g., 36 V)[7] |
| Collision Gas | Argon[7] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TFMPP | 231.1 | 174.1, 200.1 | Optimized |
| TFMPP-d4 (IS) | 235.1 | 178.1, 204.1 | Optimized |
| (Note: The specific m/z values for product ions and optimal collision energies may need to be determined empirically on the instrument used. The provided product ions are based on common fragmentation patterns.)[8][9] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of TFMPP using LC-MS/MS.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 50 ng/mL or 10 - 10,000 ng/mL | [1][10] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| Accuracy | > 90% | [1][10] |
| Intra-day Precision (%RSD) | < 5% | [1] |
| Inter-day Precision (%RSD) | < 10% | [1] |
Diagrams
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
Application Notes and Protocols for In Vivo Experimental Design Using 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and releasing agent, primarily acting on 5-HT1 and 5-HT2 receptor subtypes.[1][2] It is frequently used in preclinical research to investigate the role of the serotonergic system in various physiological and behavioral processes. These application notes provide detailed protocols for in vivo experimental designs utilizing TFMPP in rodent models, focusing on behavioral assays, neurochemical analysis, and pharmacokinetic studies.
Mechanism of Action
TFMPP exhibits affinity for several serotonin receptors, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at the 5-HT2A receptor.[2] It also binds to the serotonin transporter (SERT), leading to the release of serotonin.[2] This multifaceted interaction with the serotonergic system makes TFMPP a useful tool for probing the complex functions of serotonin in the central nervous system.
Data Presentation: Quantitative In Vivo Data for TFMPP
The following tables summarize key quantitative data from in vivo studies with TFMPP in rodents.
Table 1: In Vivo Dosages of TFMPP in Rodent Models
| Animal Model | Dosing Route | Dosage Range | Observed Effects | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Anxiogenic-like effects, reduced social interaction. | [3] |
| Rat | Intraperitoneal (i.p.) | 0.1 and 0.6 mg/kg | No change in immobility in the forced swim test. | [4] |
| Rat | Intraperitoneal (i.p.) | 1.0 mg/kg (training dose) | Discriminative stimulus effects. | [5] |
| Rat | Intragastric (IG) | 0.1 - 1.7 mg/kg | Partial to complete substitution for ethanol discriminative stimulus. | [6] |
| Mouse | Intraperitoneal (i.p.) | 1.0 mg/kg | Inhibition of male sexual behavior. | [7] |
| Mouse | Not Specified | Not Specified | Decreased locomotor activity. | [8] |
Table 2: Pharmacokinetic Parameters of TFMPP in Rodents
| Animal Model | Dosing Route | Dose | Tmax (min) | Cmax (ng/mL) | Reference(s) |
| Human (for reference) | Oral | 30 mg (with BZP) | Not Specified | Not Specified | [9] |
| Human (for reference) | Oral | 60 mg | 90 | 24.10 ± 1.8 | [10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
General Animal Handling and Dosing
-
Acclimation: Upon arrival, animals should be allowed to acclimate to the housing facility for at least one week before any experimental procedures.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve TFMPP hydrochloride in sterile 0.9% saline. Prepare fresh solutions on the day of the experiment.
-
Administration: Administer TFMPP via the desired route (e.g., intraperitoneal injection). The volume of administration should be adjusted based on the animal's body weight (e.g., 1 mL/kg for rats).
Behavioral Assays
The OFT is used to assess general locomotor activity and anxiety-like behavior.[11][12]
-
Apparatus: A square arena (e.g., 50 x 50 x 40 cm for rats) with walls high enough to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using an overhead video camera.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Interpretation: A decrease in locomotor activity and reduced time spent in the center zone are indicative of anxiogenic-like effects.[13]
The EPM is another widely used test to assess anxiety-like behavior in rodents.[14][15]
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze thoroughly between animals.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total arm entries.
-
-
Interpretation: A decrease in the time spent and the number of entries into the open arms suggests an anxiogenic-like effect.
This test evaluates social behavior and anxiety.[3][16]
-
Apparatus: A neutral, enclosed arena (e.g., an open field box).
-
Procedure:
-
Habituate the test animal to the arena.
-
Introduce a novel, unfamiliar conspecific (same sex and strain) into the arena.
-
Record the interaction for a set period (e.g., 10 minutes).
-
-
Parameters Measured:
-
Total time spent in social interaction (e.g., sniffing, following, grooming).
-
Frequency of social behaviors.
-
-
Interpretation: A reduction in social interaction time can indicate anxiogenic-like effects or social withdrawal.[3]
The FST is a common screening tool for antidepressant-like activity.[17][18][19]
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Place the animal in the cylinder for a 15-minute session.
-
Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for a 5-minute session.
-
Record the test session.
-
-
Parameters Measured:
-
Immobility time (floating with minimal movements to keep the head above water).
-
Swimming time.
-
Climbing time.
-
-
Interpretation: An increase in immobility time is interpreted as a depressive-like state. Antidepressants typically decrease immobility time.
Neurochemical Analysis: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[1][20][21][22]
-
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex) under anesthesia. Allow the animal to recover for at least 24-48 hours.
-
Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution.
-
Analysis: Analyze the concentration of serotonin in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Interpretation: Changes in the extracellular concentration of serotonin following TFMPP administration can be quantified to assess its effect on serotonin release and reuptake.
Pharmacokinetic Studies: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying TFMPP concentrations in biological matrices.[10][23]
-
Sample Collection: Collect blood samples at various time points after TFMPP administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for TFMPP and the internal standard.
-
-
Data Analysis: Quantify the concentration of TFMPP in each sample by comparing its peak area to that of the internal standard and a standard curve. This data can be used to determine key pharmacokinetic parameters such as Cmax, Tmax, and half-life.
Conclusion
The protocols outlined in these application notes provide a framework for conducting in vivo studies to investigate the effects of TFMPP. The choice of experimental design and specific parameters should be tailored to the research question. Careful consideration of animal welfare, adherence to standardized procedures, and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substitution of the 5-HT1 agonist trifluoromethylphenylpiperazine (TFMPP) for the discriminative stimulus effects of ethanol: effect of training dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Participation of 5-HT1B receptors in the inhibitory actions of serotonin on masculine sexual behaviour of mice: pharmacological analysis in 5-HT1B receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo interactions between BZP and TFMPP (party pill drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. transpharmation.com [transpharmation.com]
- 13. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 14. protocols.io [protocols.io]
- 15. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 16. The Importance of Studying Social Interaction in Rodents [amuzainc.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. lasa.co.uk [lasa.co.uk]
- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Unveiling the Serotonergic Landscape: TFMPP as a Tool in Neuroscience Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of neuroscience, where understanding the complex interplay of neurotransmitters is paramount, tool compounds serve as indispensable keys to unlocking the mysteries of the brain. One such tool, 3-(Trifluoromethyl)phenylpiperazine, commonly known as TFMPP, has emerged as a valuable pharmacological agent for dissecting the roles of the serotonin system in various physiological and pathological processes. These application notes provide a comprehensive overview of TFMPP, its applications, and detailed protocols for its use in neuroscience research, aimed at researchers, scientists, and drug development professionals.
Introduction to TFMPP: A Serotonergic Modulator
TFMPP is a non-selective serotonin receptor agonist, primarily targeting a range of serotonin (5-HT) receptor subtypes.[1][2] Its ability to interact with multiple serotonin receptors, coupled with its effects on serotonin reuptake, makes it a multifaceted tool for probing the functional consequences of serotonergic activation. While it has been explored in the context of recreational drugs, its utility in a controlled research setting is significant for investigating conditions such as anxiety, depression, and other neurological disorders.[1][2]
Physicochemical Properties and Receptor Affinity Profile
A thorough understanding of a tool compound's characteristics is crucial for experimental design and data interpretation. The table below summarizes the key physicochemical properties of TFMPP and its binding affinities for various serotonin receptors.
| Property | Value |
| Full Name | 3-(Trifluoromethyl)phenylpiperazine |
| CAS Number | 15532-75-9 |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol |
| Appearance | Off-white to yellowish solid |
Table 1: Physicochemical Properties of TFMPP.
The affinity of TFMPP for various serotonin receptors is a critical aspect of its pharmacological profile. The following table presents a summary of its binding affinities (Ki) and functional potencies (EC50/IC50) at key serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Notes |
| 5-HT₁A | 288 - 1,950 | Agonist | |
| 5-HT₁B | 30 - 132 | Agonist | |
| 5-HT₁D | 282 | Agonist | |
| 5-HT₂A | 160 - 269 | Weak Partial Agonist / Antagonist | |
| 5-HT₂C | 62 | Agonist | |
| SERT | - | EC50 = 121 (Serotonin Release) | Evokes the release of serotonin. |
| 5-HT₃ | - | IC50 = 2,373 | Insignificant affinity. |
Table 2: Receptor Binding and Functional Activity of TFMPP. [1]
Applications in Neuroscience Research
TFMPP's promiscuous interaction with serotonin receptors has been leveraged to study a variety of neurological functions and disorders.
-
Anxiety and Depression: By activating multiple 5-HT receptors, TFMPP can induce anxiogenic-like effects in animal models, providing a platform to screen potential anxiolytic compounds and to understand the neurocircuitry of anxiety.
-
Locomotor Activity: Studies have shown that TFMPP can dose-dependently suppress spontaneous locomotor activity in rodents, an effect likely mediated by its action on 5-HT1B and 5-HT1C receptors.[3]
-
Drug Discrimination Studies: TFMPP has been used as a training drug in drug discrimination paradigms to investigate the subjective effects of 5-HT1B receptor activation.[4]
-
Model for MDMA-like Effects: In combination with other compounds like benzylpiperazine (BZP), TFMPP has been used to mimic some of the neurochemical and behavioral effects of MDMA, aiding in the study of its mechanism of action.[2]
Experimental Protocols
The following are detailed protocols for key experiments utilizing TFMPP.
In Vitro Protocol: Serotonin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype in the presence of TFMPP as a reference compound.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂A)
-
Radioligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A)
-
TFMPP hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Mianserin for 5-HT₂A)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of TFMPP and the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Radioligand at a concentration near its Kd
-
Cell membranes
-
TFMPP or test compound at various concentrations
-
For non-specific binding wells, add the non-specific binding inhibitor.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value for TFMPP and the test compound.
In Vivo Protocol: Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. TFMPP is known to produce anxiogenic-like effects in this paradigm.[1]
Apparatus:
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.[2]
-
Drug Administration: Administer TFMPP (e.g., 0.1-1.0 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before testing.
-
Testing: Place the animal in the center of the maze, facing an open arm.[5] Allow the animal to explore the maze for 5 minutes.[2][5]
-
Data Recording: Record the session using a video camera. An automated tracking system can be used to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.[2]
In Vivo Protocol: Locomotor Activity Test
This protocol is used to assess the effect of TFMPP on spontaneous locomotor activity.
Apparatus:
Procedure:
-
Habituation: Habituate the animals to the testing chambers for a period (e.g., 30-60 minutes) on the day before the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer TFMPP (e.g., 1-5 mg/kg, intraperitoneally) or vehicle.
-
Testing: Immediately place the animal in the locomotor activity chamber.
-
Data Recording: Record locomotor activity for a set duration (e.g., 60 minutes). The primary measures are:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
-
Data Analysis: A decrease in these parameters compared to the vehicle group indicates a suppressant effect of TFMPP on locomotor activity.
Visualizing the Mechanisms and Workflows
To further elucidate the role of TFMPP in neuroscience research, the following diagrams, generated using the DOT language, illustrate its signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of TFMPP via a Gq-coupled 5-HT receptor.
Caption: Workflow for an in vivo behavioral study using TFMPP.
Conclusion
TFMPP serves as a powerful and versatile tool compound in neuroscience research. Its well-characterized interactions with multiple serotonin receptors allow for the systematic investigation of the serotonergic system's role in health and disease. By employing the detailed protocols and understanding the pharmacological profile outlined in these application notes, researchers can effectively utilize TFMPP to advance our knowledge of the brain and pave the way for the development of novel therapeutics for neurological and psychiatric disorders.
Disclaimer: TFMPP is a research chemical and should only be handled by qualified professionals in a laboratory setting. It is not for human consumption.
References
- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. va.gov [va.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TFMPP Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the dosage and administration of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in various animal models. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own studies.
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist with high affinity for the 5-HT1B, 5-HT1C, and 5-HT2C receptors. It also interacts with 5-HT1A, 5-HT1D, and 5-HT2A receptors and can evoke serotonin release.[1][2] In animal models, TFMPP is frequently used to investigate the role of the serotonergic system in various physiological and behavioral processes, including anxiety, feeding, and drug discrimination.[2][3][4] It is often studied for its hallucinogen-like and MDMA-like discriminative stimulus effects.[5][6] Unlike some stimulants, TFMPP tends to reduce locomotor activity and can produce aversive effects in animals.[1]
Dosage and Administration Data
The following tables summarize the dosages of TFMPP used in rodent models, detailing the route of administration and the observed effects.
Table 1: TFMPP Dosage in Rat Models
| Species/Strain | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Anxiogenic-like effects (reduced social interaction time) | [3] |
| Rat | Intraperitoneal (i.p.) | Not specified | Dose-dependent decrease in food intake (anorexia) over 4 hours | [2] |
| Rat | Intraperitoneal (i.p.) | 0.1 and 0.6 mg/kg | Antagonized the anti-immobility effect of desipramine in the forced swimming test | [7] |
| Rat | Intracranial (VTA) | 1 and 5 µg/µl | Antagonized the anti-immobility effect of desipramine in the forced swimming test | [7] |
| Rat | Intraperitoneal (i.p.) | 1.0 mg/kg (training dose) | Served as a discriminative stimulus, with an ED₅₀ of 0.27 mg/kg | [4] |
Table 2: TFMPP Dosage in Mouse Models
| Species/Strain | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mouse | Not specified | Various doses | Decreased locomotor activity | [5][6] |
| Mouse | Not specified | 10.0 mg/kg | Induced a significant head-twitch response (HTR), a proxy for hallucinogenic effects | [6] |
| Mouse | Not specified | Various doses | Substituted for S(+)-MDMA in drug discrimination studies | [5][6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving TFMPP administration.
Protocol 1: Evaluation of Anxiogenic-like Effects in Rats (Social Interaction Test)
This protocol is based on the methodology used to assess how TFMPP induces anxiety-like behaviors in rats.[3]
-
Animals: Male rats of an inbred strain are suitable.[3] They should be housed in groups under a standard 12-hour light/dark cycle with food and water available ad libitum.
-
Drug Preparation:
-
Administration:
-
Social Interaction Test:
-
30 minutes post-injection, place pairs of unfamiliar rats (matched by treatment group) in a dimly lit, familiar arena.
-
Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following, crawling over) over a 10-minute session.
-
A reduction in social interaction time, without a significant decrease in general locomotion, is interpreted as an anxiogenic-like effect.[3]
-
Protocol 2: Head-Twitch Response (HTR) Assay in Mice
This protocol is used to assess the potential hallucinogenic-like effects of TFMPP, as the head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.[1]
-
Drug Preparation: Prepare TFMPP in saline as described in Protocol 1.
-
Administration: Administer TFMPP (e.g., 10.0 mg/kg) or vehicle via the desired route (e.g., i.p. or s.c.).[6]
-
Behavioral Observation:
-
Immediately after injection, place the mouse individually into a clear observation chamber.
-
Allow a brief habituation period (e.g., 5-10 minutes).
-
Observe and count the number of head twitches for a defined period (e.g., 10-20 minutes). A head twitch is a rapid, spasmodic rotational movement of the head.
-
A significant increase in the number of head twitches compared to the vehicle-treated group indicates a hallucinogen-like effect.[6]
-
Protocol 3: Drug Discrimination Paradigm in Rats
This operant conditioning procedure trains animals to discriminate between the subjective effects of a drug and a vehicle.[4]
-
Animals: Male rats are typically used.[4] They may be food-restricted to maintain motivation for the food rewards.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training Phase:
-
Train rats to press a lever for a food reward.
-
Once responding is stable, begin discrimination training. On training days, administer either TFMPP (1.0 mg/kg, i.p.) or vehicle (saline) 15-30 minutes before the session.[4]
-
When TFMPP is administered, only responses on the "drug-appropriate" lever are reinforced with food pellets.
-
When the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses before the first reinforcement).
-
-
Testing Phase:
-
Once the discrimination is acquired, test sessions are conducted.
-
Administer various doses of TFMPP or other test compounds to determine if they "generalize" to the TFMPP training stimulus (i.e., cause the rat to press the drug-appropriate lever).
-
During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld until the end of the session to avoid influencing lever choice.
-
The dose that produces 50% drug-appropriate responding is calculated as the ED₅₀.[4]
-
Visualizations: Pathways and Workflows
Serotonergic Signaling Pathway of TFMPP
TFMPP acts as an agonist at multiple serotonin receptor subtypes, which are G-protein coupled receptors that initiate downstream intracellular signaling cascades.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
Application Note and Protocol: Dissolving 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a piperazine derivative that functions as a non-selective serotonin receptor agonist and releasing agent.[1] It is often used in neuroscience research to study the serotonergic system.[1][2] This document provides a detailed protocol for the dissolution of its hydrochloride salt, 1-(3-Trifluoromethylphenyl)piperazine hydrochloride, a common form for laboratory use. Proper dissolution is critical for ensuring accurate and reproducible results in downstream applications.
Physicochemical Properties & Solubility Data
This compound is a white, crystalline solid.[3] It is important to understand its solubility profile in various solvents to prepare stock solutions for experimental use. The following table summarizes the known solubility of the compound.
Table 1: Solubility of this compound
| Solvent | Concentration / Description | Source |
| Dimethylformamide (DMF) | 20 mg/mL | Cayman Chemical[4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Cayman Chemical[4] |
| Ethanol | 20 mg/mL | Cayman Chemical[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Cayman Chemical[4] |
| Methanol | Freely Soluble | SWGDRUG.org[5] |
| Methanol:Glacial Acetic Acid (1:1) | Soluble at 25 mg/mL | ChemicalBook[3] |
| Water | Very Soluble | SWGDRUG.org[5] |
| Acetone | Slightly Soluble | SWGDRUG.org[5] |
| Chloroform | Soluble | SWGDRUG.org[5] |
| Ether | Very Slightly Soluble | SWGDRUG.org[5] |
| Hexane | Insoluble | SWGDRUG.org[5] |
Note: Qualitative descriptions such as "Freely Soluble" or "Very Soluble" indicate high solubility, though exact quantitative values may vary.
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a general procedure for dissolving this compound. The choice of solvent should be guided by the experimental requirements and the solubility data in Table 1. For biological assays, DMSO is a common choice, while for analytical techniques like GC-MS, methanol is often used.[6][7]
2.1 Materials
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol, PBS pH 7.2)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Pipettes
-
Vortex mixer
-
(Optional) Water bath sonicator or water bath
2.2 Procedure
-
Preparation: Ensure all glassware is clean and dry. Work in a well-ventilated area or fume hood.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the compound.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 30-60 seconds.
-
Visually inspect the solution for any undissolved particulates.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Vortex again.
-
Alternatively, sonication for 5-10 minutes can aid in dissolving the compound.
-
-
pH Adjustment (for aqueous solutions): When using aqueous buffers like PBS, ensure the final pH of the solution is appropriate for your experiment. The hydrochloride salt is acidic and may lower the pH of unbuffered solutions.
-
Sterilization (for cell-based assays): If the stock solution is intended for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for organic solvents).
-
Storage: Store the stock solution at -20°C for long-term stability.[4] The compound is stable for at least 5 years when stored properly as a solid.[4] Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.
Visualization
3.1 Experimental Workflow
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for dissolving 1-(3-Trifluoromethylphenyl)piperazine HCl.
3.2 Simplified Signaling Pathway
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) primarily acts on the serotonergic system. It functions as an agonist at various serotonin (5-HT) receptors and promotes the release of serotonin. When combined with other substances like 1-benzylpiperazine, it can also increase dopamine levels.[4]
Caption: Simplified diagram of TFMPP's action on neurotransmitter systems.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16015-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. ikm.org.my [ikm.org.my]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Use of TFMPP in Behavioral Pharmacology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and releasing agent that has been instrumental in behavioral pharmacology research.[1][2][3] Its complex pharmacological profile, characterized by interactions with multiple 5-HT receptor subtypes, elicits a range of behavioral effects, making it a valuable tool for investigating serotonergic neurotransmission and its role in behavior. These application notes provide a comprehensive overview of TFMPP's use in behavioral studies, including its pharmacological properties, detailed experimental protocols for key behavioral assays, and expected outcomes.
Pharmacological Profile of TFMPP
TFMPP exhibits affinity for several serotonin receptor subtypes, acting as a full agonist at most of these sites. It also stimulates the release of serotonin.[1][2] The compound has negligible effects on dopamine or norepinephrine reuptake or efflux.[1]
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of TFMPP for various serotonin receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A | 288 - 1,950[1] | Full Agonist[1] |
| 5-HT1B | 30 - 132[1] | Full Agonist[1] |
| 5-HT1D | 282[1] | Full Agonist[1] |
| 5-HT2A | 160 - 269[1] | Weak Partial Agonist or Antagonist[1] |
| 5-HT2C | 62[1] | Full Agonist[1] |
| SERT | EC50 = 121[1] | Serotonin Releaser[1] |
Behavioral Effects of TFMPP
TFMPP has been shown to induce a variety of behavioral responses in animal models, which are summarized below.
| Behavioral Domain | Model/Test | Species | Dose Range (mg/kg) | Observed Effects |
| Anxiety | Social Interaction Test | Rat | 0.1 - 1.0 | Anxiogenic-like effects (reduced social interaction).[4] |
| Anxiety | Elevated Plus Maze | Rat | Not specified | No significant dose effect on time spent in open arms.[5] |
| Depressive-like Behavior | Forced Swim Test | Rat | 0.1 - 0.6 | No direct effect on immobility time, but antagonized the effects of desipramine.[6] |
| Hallucinogen-like Effects | Head Twitch Response | Mouse | Not specified | Elicited a moderate head twitch response.[7] |
| Subjective Drug Effects | Drug Discrimination | Rat | 1.0 (Training Dose) | Produced a discriminative stimulus mediated primarily by 5-HT1B receptors; ED50 of 0.27 mg/kg.[8] |
| Locomotor Activity | Locomotor Activity Test | Mouse | Not specified | Decreased locomotor activity.[7] |
Experimental Protocols
Assessment of Anxiogenic-like Effects using the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10] The test is based on the natural aversion of rodents to open and elevated spaces.[11]
Materials:
-
Elevated plus maze apparatus (for mice: arms 30 x 5 cm; for rats: arms 50 x 10 cm), elevated 50-55 cm from the floor.[10]
-
Video tracking system and software (e.g., ANY-maze).[9]
-
TFMPP solution and vehicle (e.g., saline).
-
Syringes and needles for administration (e.g., intraperitoneal).
Protocol:
-
Animal Acclimation: House animals in the testing facility for at least one week before the experiment. Handle the animals for 3-5 days prior to testing to reduce stress.[9] On the test day, allow animals to habituate to the testing room for at least 30-60 minutes.[11][12]
-
Drug Administration: Administer TFMPP (specify dose range, e.g., 0.1-1.0 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 10-30 minutes before the test.[9]
-
Test Procedure: Place the animal in the center of the maze, facing an open arm.[10][13] Allow the animal to explore the maze for 5 minutes.[9][10] Record the session using a video camera positioned above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like behavior. An increase suggests anxiolytic-like effects.
-
Cleaning: Thoroughly clean the maze with 10-70% ethanol between trials to remove olfactory cues.[10][13]
Evaluation of Depressive-like Behavior using the Forced Swim Test (FST)
The FST is a common behavioral assay for screening potential antidepressant drugs and studying depressive-like behavior in rodents.[14] The test is based on the principle that an animal will cease escape-oriented behaviors and become immobile when placed in an inescapable container of water.
Materials:
-
Transparent cylindrical containers (for mice: diameter ~20 cm, height ~50 cm; for rats: diameter ~20 cm, height ~50 cm).[14][15]
-
Water bath or heater to maintain water temperature.
-
Video camera for recording.
-
TFMPP solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Animal Acclimation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[14]
-
Apparatus Setup: Fill the cylinders with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind legs or tail.[14][16][17]
-
Drug Administration: Administer TFMPP (specify dose range, e.g., 0.1-0.6 mg/kg) or vehicle at a predetermined time before the test.
-
Test Procedure:
-
Data Analysis: Score the behavior during the final 4 minutes of the test session (for mice) or the entire 5-6 minute session on day 2 (for rats). The primary measure is the duration of immobility, defined as floating with only movements necessary to keep the head above water.[14]
-
Interpretation: An increase in immobility time is interpreted as a depressive-like state. Antidepressant compounds typically decrease immobility time.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment before returning it to its home cage.[16]
Characterization of Subjective Effects using Drug Discrimination Paradigm
The drug discrimination paradigm is an operant conditioning procedure used to assess the interoceptive (subjective) effects of drugs in animals.[18] Animals are trained to discriminate between the effects of a specific drug and a vehicle.[18]
Materials:
-
Standard two-lever operant conditioning chambers equipped with stimulus lights and a reward dispenser (e.g., for food pellets).[19]
-
TFMPP solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Lever-Press Training: Train animals to press a lever for a food reward on a fixed-ratio schedule.[20]
-
Discrimination Training:
-
On "drug" days, administer the training dose of TFMPP (e.g., 1.0 mg/kg, i.p.) and reinforce responses on the "drug-appropriate" lever.[8]
-
On "vehicle" days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.
-
Training sessions are typically conducted daily, alternating between drug and vehicle administration.[20]
-
Continue training until animals reliably select the correct lever (e.g., >80% correct responses before the first reinforcement).
-
-
Substitution Testing: Once the discrimination is acquired, test the ability of other compounds to substitute for the TFMPP stimulus. Administer a test drug and allow the animal to respond on either lever (responses on both levers may be reinforced to maintain responding).
-
Antagonism Testing: To identify the receptor mechanisms involved, administer a potential antagonist prior to the training dose of TFMPP and observe if it blocks the selection of the drug-appropriate lever.
-
Data Analysis: The primary dependent variable is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug-appropriate lever, while no substitution is <20%.[21]
-
Interpretation: Compounds that substitute for TFMPP are considered to have similar subjective effects. Antagonists that block the TFMPP stimulus help to elucidate the underlying receptor mechanisms.
Visualizations
Signaling Pathway of TFMPP at Serotonin Receptors
Caption: Proposed signaling pathways of TFMPP at key serotonin targets.
Experimental Workflow for a Behavioral Study with TFMPP
Caption: General workflow for a behavioral pharmacology study using TFMPP.
Logical Relationship of TFMPP's Effects
Caption: Logical flow from TFMPP administration to its behavioral effects.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. mmpc.org [mmpc.org]
- 13. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. labcorp.com [labcorp.com]
- 21. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance of the piperazine class. The described method is applicable for the determination of TFMPP in various sample matrices, such as bulk drug substances, formulated products, and biological fluids, with appropriate sample preparation. This protocol outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and data analysis. The method is designed to be robust, accurate, and precise, making it suitable for research, quality control, and forensic applications.
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist and releasing agent.[1] It is often found in illicit "party pills," frequently in combination with benzylpiperazine (BZP).[2] Accurate and reliable quantification of TFMPP is crucial for forensic analysis, clinical toxicology, and pharmaceutical research. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose due to its high resolution, sensitivity, and versatility. This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of TFMPP.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing Software: Chromatography software for instrument control, data acquisition, and analysis.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or ultrapure)
-
TFMPP reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium formate in HPLC grade water to make a 5 mM solution. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of TFMPP reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation Protocol
The sample preparation method should be adapted based on the sample matrix. Below are general guidelines for different sample types.
Bulk Drug Substance / Pharmaceutical Formulation
-
Accurately weigh a portion of the powdered sample equivalent to 10 mg of TFMPP.
-
Transfer to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase to a concentration within the calibration range.
Biological Fluids (e.g., Plasma, Urine)
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended for the extraction of TFMPP from biological matrices.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the biological sample, add a suitable internal standard (if used).
-
Add 1 mL of a suitable buffer to adjust the pH (e.g., pH 9-10).
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate).[3]
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Inject into the HPLC system.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Formate (pH 3.0), B: Acetonitrile |
| Gradient | 5-90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | 254 nm |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Linear Range (µg/mL) | 1 - 50 |
| Accuracy (% Recovery) | 99.5% |
| Precision (% RSD) | 1.2% |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.45 |
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of TFMPP is depicted in the following diagram.
Caption: Experimental workflow for TFMPP analysis by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of TFMPP. The method is specific, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals. Proper sample preparation is critical to achieving accurate results, and the provided protocols offer a solid starting point for method development and validation.
References
Application Notes and Protocols for TFMPP as a Forensic Toxicology Reference Standard
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the phenylpiperazine class, often found in illicit "party pills," frequently in combination with benzylpiperazine (BZP).[1][2] As a controlled substance in many jurisdictions, the accurate identification and quantification of TFMPP in biological specimens are crucial in forensic toxicology casework.[2] These application notes provide detailed protocols for the use of TFMPP as a reference standard in the analysis of forensic samples, aimed at researchers, scientists, and drug development professionals. A certified reference material (CRM) of TFMPP is essential for ensuring the accuracy and validity of analytical results.[3][4]
Physicochemical Properties and Stability
A summary of the key physicochemical properties of TFMPP is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃F₃N₂ | [2] |
| Molar Mass | 230.23 g/mol | [2] |
| Appearance | Off-white to yellowish solid | [2] |
| Solubility | Soluble in methanol, ethanol, acetone, ether, benzene, chloroform | [5] |
Stability of TFMPP Reference Standard and in Biological Matrices
Proper storage of TFMPP reference standards and biological samples is critical to prevent degradation and ensure accurate analytical results.
| Matrix | Storage Condition | Stability | Reference |
| Certified Reference Solution (in Methanol) | Freeze | Recommended for long-term storage. | [3] |
| Whole Blood, Plasma, Urine | -20°C (Frozen) | Stable for at least 14 days. | [6] |
| Whole Blood, Plasma, Urine | 4°C (Refrigerated) | Stable for at least 14 days. | [6] |
| Whole Blood, Urine | Room Temperature (22°C) | Stable for 14 days. | [6] |
| Plasma | Room Temperature (22°C) | Significant degradation (96% loss) within 4 days. | [6] |
| Formalin Solution (20%, pH 9.5) | Room Temperature | 43% degradation after 28 days. | [7] |
Mechanism of Action and Metabolism
TFMPP primarily affects the serotonergic system.[3] It acts as a non-selective agonist at various serotonin (5-HT) receptors, with a notable affinity for 5-HT₁B and 5-HT₂C receptors.[2][7][8] It also inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT).[2] The combined actions on serotonin receptors and transporters lead to increased extracellular serotonin levels, resulting in its psychoactive effects.[2][9]
TFMPP is extensively metabolized in the body, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4][9] The major metabolite is 4-hydroxy-TFMPP.[10] Phase II metabolism involves glucuronidation and sulfation of the phase I metabolites.[4][11] Due to this extensive metabolism, urine screening should target both the parent drug and its metabolites.[9]
Analytical Protocols
Certified reference standards of TFMPP, often as a hydrochloride salt in methanol, are commercially available and should be used for the preparation of calibrators and controls.[3][4] Deuterated internal standards (e.g., TFMPP-D4) are recommended for quantitative analysis to ensure the highest level of confidence in the results.
Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Use a commercially available certified reference standard solution. If starting from a solid CRM, accurately weigh the required amount and dissolve it in methanol to the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol. Typical concentrations for creating a calibration curve may range from 10 ng/mL to 1000 ng/mL.[5]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of TFMPP in Urine
This protocol is based on a liquid-liquid extraction method.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine in a glass tube, add the internal standard.
-
Adjust the pH of the sample to 11.0 using a suitable basic solution (e.g., 1M NaOH). A pH of 11.0 has been shown to provide the best recovery for TFMPP.[5]
-
Add 5 mL of an appropriate extraction solvent (e.g., chloroform/isopropanol, 4:1 v/v).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5975C MS (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 4 minutes
-
Ramp 1: 6°C/min to 150°C, hold for 8 minutes
-
Ramp 2: 8°C/min to 280°C, hold for 10 minutes
-
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for TFMPP can be selected for quantification and qualification.
3. Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of TFMPP to the internal standard against the concentration of the calibrators. The concentration of TFMPP in unknown samples is then determined from this curve.
| Parameter | Typical Value | Reference |
| Linear Range | 5 - 1000 µg/L | [5] |
| Limit of Detection (LOD) | 5 µg/L | [5] |
| Intra-day Precision (RSD) | < 5% | [6] |
| Inter-day Precision (RSD) | < 10% | [6] |
| Accuracy | > 90% | [6] |
Protocol 2: LC-MS/MS Analysis of TFMPP in Plasma
This protocol utilizes solid-phase extraction for sample clean-up.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX)
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.
-
Sample Loading: To 1 mL of plasma, add the internal standard and 3 mL of 2M acetate buffer (pH 4.8). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol/water (50:50) with 0.1% formic acid.
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes.
-
Elution: Elute the analytes with two 0.5 mL aliquots of methanol containing 5% ammonia solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu LC-20AD (or equivalent)
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole (or equivalent)
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.01 M Ammonium formate (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to separate TFMPP from its metabolites and other matrix components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for TFMPP and its internal standard must be optimized.
3. Quantitative Analysis
Similar to the GC-MS method, a calibration curve is generated using the peak area ratios of the analyte to the internal standard.
| Parameter | Typical Value | Reference |
| Linear Range | 1 - 50 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
| Intra-day Precision (RSD) | < 5% | [6] |
| Inter-day Precision (RSD) | < 10% | [6] |
| Accuracy | > 90% | [6] |
Conclusion
The use of a certified TFMPP reference standard is fundamental for the accurate and reliable toxicological analysis of this substance. The detailed GC-MS and LC-MS/MS protocols provided, including sample preparation and instrumental parameters, offer robust methods for the quantification of TFMPP in forensic samples. Adherence to proper storage and handling procedures for both the reference standard and biological specimens is essential to maintain the integrity of the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 3-Trifluoromethylphenylpiperazine (TFMPP) HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl). The information is designed to address common challenges related to its solubility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of TFMPP-HCl in common laboratory solvents?
A1: this compound is a salt form designed to improve aqueous solubility over its free base.[1][2] Its solubility varies significantly across different solvents. It is generally very soluble in water and methanol, but has limited solubility in non-polar organic solvents like hexane.[3]
Q2: I am observing precipitation when diluting my TFMPP-HCl stock solution into an aqueous buffer (e.g., PBS pH 7.2). What is causing this and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation upon a pH shift. While TFMPP-HCl is soluble in acidic aqueous conditions, its solubility can decrease in neutral or basic buffers. The hydrochloride salt creates an acidic microenvironment; when diluted into a larger volume of neutral buffer, the pH increases, converting the highly soluble ionized form to the less soluble free base.
Troubleshooting Steps:
-
Lower the pH of the Final Solution: If your experimental assay allows, acidifying the final aqueous buffer (e.g., to pH 6.0-6.5) can help maintain the protonated, more soluble state of the piperazine moiety.[1]
-
Increase the Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (like DMSO) from your stock solution is sufficient to maintain solubility, but remains below the tolerance level for your assay (typically <0.5% for cell-based assays).[1]
-
Perform a Kinetic Solubility Test: Determine the maximum concentration at which your compound remains soluble in the specific assay buffer over the time course of your experiment.
Q3: My experimental results are inconsistent. Could this be related to the solubility of TFMPP-HCl?
A3: Yes, inconsistent results are a classic sign of solubility issues. If the compound precipitates out of solution, the actual concentration exposed to your biological system will be lower and more variable than intended. It is crucial to ensure the compound is fully dissolved at the final working concentration in your assay medium.[1]
Q4: Are there advanced formulation strategies if standard co-solvents and pH adjustments are insufficient for my needs?
A4: For challenging applications requiring higher concentrations or specific delivery systems, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with significantly enhanced aqueous solubility.[1][4]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area available for dissolution.[1][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can improve solubilization, particularly for lipophilic compounds.[4][6]
Data Presentation
Table 1: Solubility of TFMPP-HCl in Various Solvents
| Solvent | Solubility Description | Quantitative Data (if available) | Reference |
| Water | Very Soluble | - | [3] |
| PBS (pH 7.2) | Soluble | 10 mg/mL | [7] |
| Methanol | Freely Soluble | - | [3] |
| Methanol:Glacial Acetic Acid (1:1) | Soluble | 25 mg/mL | [8] |
| Ethanol | Soluble | 20 mg/mL | [7] |
| Dimethylformamide (DMF) | Soluble | 20 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | 20 mg/mL | [7] |
| Chloroform | Soluble | - | [3] |
| Acetone | Slightly Soluble | - | [3] |
| Ether | Very Slightly Soluble | - | [3] |
| Hexane | Insoluble | - | [3] |
Note: Solubility descriptions such as "Very Soluble" and "Freely Soluble" are standard pharmaceutical terms. There may be some variance in reported quantitative values between suppliers.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of TFMPP-HCl in a specific aqueous buffer.[9]
Materials:
-
TFMPP-HCl powder
-
Selected aqueous buffer (e.g., PBS pH 7.4)
-
Sealed containers (e.g., glass vials with screw caps)
-
Shaker or agitator set to a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrument
Methodology:
-
Equilibration: Add an excess amount of TFMPP-HCl powder to a known volume of the aqueous buffer in a sealed container. The solid should be clearly visible.
-
Agitation: Place the container on a shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particulates.
-
Quantification: Dilute the filtered, saturated solution with the mobile phase and determine the concentration of dissolved TFMPP-HCl using a validated HPLC method with a standard curve.
Protocol 2: Preparation of a Nanosuspension
This protocol provides a general method for creating a nanosuspension to improve the dissolution rate.[1]
Materials:
-
TFMPP-HCl
-
Water-miscible organic solvent (e.g., acetone)
-
Purified water
-
Stabilizer (e.g., a non-ionic polymer or surfactant)
-
High-speed stirrer or homogenizer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve the TFMPP-HCl in the selected organic solvent to create a concentrated solution.
-
Aqueous Phase Preparation: Dissolve the chosen stabilizer in purified water.
-
Precipitation: Under high-speed stirring, rapidly inject the organic phase into the aqueous phase. The sudden change in solvent polarity will cause the TFMPP-HCl to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, stability, and concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing TFMPP-HCl solubility issues.
Caption: Logical relationship of solubility enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 16015-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: TFMPP Degradation Products and Impurities Analysis
Welcome to the technical support center for the analysis of Trifluoromethylphenylpiperazine (TFMPP) and its associated degradation products and impurities. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of TFMPP?
A1: In biological systems, TFMPP is extensively metabolized. The primary degradation products, or metabolites, are formed through two main pathways: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2] Key metabolites identified include:
-
Hydroxy-TFMPP (HO-TFMPP): Specifically p-Hydroxy-TFMPP is a major metabolite.[2]
-
N-(3-trifluoromethylphenyl)ethylenediamine [1]
-
N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine [1]
-
3-trifluoromethylaniline [1]
-
Hydroxy-3-trifluoromethylaniline [1]
Phase II metabolism also occurs, leading to glucuronide and sulfate conjugates of the phase I metabolites.[1] Information on degradation products from forced chemical degradation studies (e.g., acid, base, oxidative stress) is not extensively detailed in the reviewed literature.
Q2: What are the common impurities found in TFMPP samples?
A2: Impurities in TFMPP can originate from the synthesis process or be added as adulterants. Common impurities include:
-
Positional Isomers: Clandestine synthesis can result in the formation of positional isomers, such as 2-TFMPP and 4-TFMPP.
-
Synthesis By-products: For related piperazines like BZP, N,N-dibenzylpiperazine (DBZP) is a known synthetic by-product, suggesting analogous impurities could exist for TFMPP depending on the synthetic route.
-
Adulterants: Caffeine is a common adulterant found in illicit piperazine tablets.
Q3: What are the recommended analytical techniques for TFMPP analysis?
A3: The most common and reliable techniques for the analysis of TFMPP and its degradation products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods offer high sensitivity and selectivity for detection and quantification in various matrices, including biological fluids.
Q4: How stable is TFMPP in biological samples?
A4: TFMPP is relatively stable in whole blood and urine when stored at -20°C or 4°C for up to 14 days. However, degradation is observed at room temperature (22°C). In plasma, TFMPP is stable for one day at room temperature but shows significant degradation (approximately 67%) after four days. In whole blood at room temperature, a 35% loss was observed after seven days.
Troubleshooting Guide for Chromatographic Analysis
This guide addresses common issues encountered during the GC-MS or LC-MS analysis of TFMPP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active Sites on Column: Silanol groups on the column interacting with the basic piperazine nitrogen. 2. Column Contamination: Buildup of matrix components on the column inlet. 3. Incorrect pH of Mobile Phase (LC): Mobile phase pH is close to the pKa of TFMPP, causing it to exist in both ionized and non-ionized forms. | 1. Use a base-deactivated column or an end-capped column. 2. Use a guard column and/or implement a more rigorous sample clean-up procedure. Backflush the analytical column. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like TFMPP, a lower pH is often beneficial. |
| Peak Fronting | 1. Sample Overload: Injecting too concentrated a sample. 2. Inappropriate Sample Solvent (LC): Sample is dissolved in a solvent much stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Poor Resolution / Broad Peaks | 1. Column Degradation: Loss of stationary phase. 2. High Dead Volume: Poorly fitted connections or use of wide-bore tubing. 3. Suboptimal Flow Rate or Gradient (LC). | 1. Replace the column. 2. Check all fittings and use appropriate low-dead-volume tubing and connectors. 3. Optimize the flow rate and gradient profile. |
| Inconsistent Retention Times | 1. Fluctuating Column Temperature: Inconsistent oven temperature. 2. Mobile Phase Inconsistency (LC): Improperly mixed mobile phase or change in composition over time. 3. Pump Issues (LC): Leaks or malfunctioning pump creating an unstable flow rate. | 1. Ensure the column oven is stable and at the set temperature. 2. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 3. Check for leaks in the pump and fluid path; perform pump maintenance if necessary. |
| Low Signal / No Peaks | 1. Injector Problem: Clogged syringe or incorrect injection volume. 2. Sample Degradation: Analyte is unstable in the sample solvent or on the autosampler. 3. Detector Issue: Detector is not turned on or settings are incorrect. | 1. Clean or replace the syringe; verify injection parameters. 2. Check sample stability; consider keeping samples cooled in the autosampler. 3. Verify detector settings and ensure it is operational. |
Quantitative Data Summary
The stability of TFMPP in various biological matrices has been assessed, with the following table summarizing the percentage of the initial concentration remaining over time at different storage temperatures.
| Matrix | Storage Temp. | Day 2 | Day 4 | Day 7 | Day 14 |
| Whole Blood | -20°C | ~100% | ~100% | ~100% | ~100% |
| 4°C | ~100% | ~100% | ~100% | ~100% | |
| 22°C | ~95% | ~84% | ~65% | ~55% | |
| Plasma | -20°C | ~100% | ~100% | ~100% | ~100% |
| 4°C | ~100% | ~100% | ~100% | ~100% | |
| 22°C | ~80% | ~33% | ~25% | ~20% | |
| Urine | -20°C | ~100% | ~100% | ~100% | ~100% |
| 4°C | ~100% | ~100% | ~100% | ~100% | |
| 22°C | ~100% | ~100% | ~100% | ~100% |
Data is estimated from published stability studies. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods. The following are general conditions based on ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of TFMPP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute to a final concentration with the mobile phase for LC-MS or a suitable solvent for GC-MS analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature or heat at 60-80°C for a specified period.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute to a final concentration.
-
-
Thermal Degradation:
-
Store the solid TFMPP powder in a hot air oven at a temperature below its melting point (e.g., 70°C) for a specified period.
-
Alternatively, heat the TFMPP stock solution.
-
Dissolve/dilute the sample to a final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the TFMPP stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points.
-
Protocol 2: Sample Preparation and GC-MS Analysis of TFMPP in Urine
This protocol provides a general workflow for extracting and analyzing TFMPP from a biological matrix.
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard.
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of purified water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of an acetonitrile/water mixture (e.g., 10:90 v/v).
-
Dry the cartridge under vacuum.
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Derivatization (Acetylation):
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 20 minutes to form the acetyl derivative.
-
Evaporate the derivatization reagents and reconstitute the residue in 100 µL of ethyl acetate.
-
-
GC-MS Instrumental Parameters:
-
Injector: Splitless mode, 280°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Visualizations
Caption: General experimental workflow for TFMPP analysis.
Caption: Simplified TFMPP-mediated serotonin signaling pathway.
References
- 1. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing TFMPP Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine) in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and what is its primary mechanism of action?
A1: TFMPP, or 1-(3-(Trifluoromethyl)phenyl)piperazine, is a non-selective serotonin receptor agonist and a serotonin-releasing agent. It has a notable affinity for several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. TFMPP also acts on the serotonin transporter (SERT), leading to the release of serotonin. It does not significantly affect dopamine or norepinephrine reuptake or release.
Q2: What are the common research applications of TFMPP in rodent models?
A2: In rodent studies, TFMPP is frequently used to investigate the roles of different serotonin receptors in various physiological and behavioral processes. Common applications include studies on anxiety, aggression, feeding behavior, and drug discrimination. It is also used as a tool to model certain aspects of serotonergic neurotransmission.
Q3: What is a typical starting dose for a behavioral study in rats?
A3: For behavioral studies in rats, a common starting dose for intraperitoneal (IP) administration is around 1.0 mg/kg.[1] Dose-response studies have shown an ED50 of 0.27 mg/kg for discriminative stimulus effects in rats.[1] A dose range of 0.1 to 1.0 mg/kg has been used to study anxiogenic-like effects in rats.[2]
Q4: How should TFMPP be prepared for in vivo administration?
A4: TFMPP is typically dissolved in a suitable vehicle for injection. Sterile saline (0.9% NaCl) is a commonly used vehicle. If solubility is an issue, a small amount of a co-solvent like DMSO can be used, followed by dilution with saline. It is crucial to ensure the final solution is sterile and at an appropriate pH to minimize irritation at the injection site. For oral gavage, TFMPP can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution.
Q5: What are the potential adverse effects of TFMPP in rodents?
A5: TFMPP can induce anxiogenic-like effects in rodents, characterized by reduced social interaction and avoidance of open spaces in behavioral tests.[2] At higher doses, it may also lead to a decrease in locomotor activity. Researchers should carefully observe animals for signs of distress, such as altered posture, reduced grooming, or changes in breathing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable behavioral effect at the expected dose. | - Incorrect dosage calculation.- Improper drug administration.- Degradation of TFMPP solution.- Animal strain variability. | - Double-check all calculations for dose preparation.- Ensure proper injection or gavage technique is used.- Prepare fresh TFMPP solutions for each experiment, as the stability of TFMPP in certain solutions can be limited.- Consider that different rodent strains may have varying sensitivities to TFMPP. A pilot dose-response study may be necessary for a new strain. |
| Animals exhibit excessive anxiety or distress (e.g., freezing, vocalization, extreme avoidance). | - The dose of TFMPP is too high for the specific animal strain or experimental conditions.- Rapid injection or large injection volume causing discomfort. | - Reduce the dose of TFMPP in subsequent experiments.- Administer the injection slowly and use the smallest effective volume.- Habituate the animals to handling and injection procedures to reduce procedure-related stress. |
| Inconsistent results between animals in the same treatment group. | - Variability in injection placement (e.g., accidental injection into the gut or fat pads).- Differences in animal handling and stress levels.- Individual differences in drug metabolism. | - Ensure all personnel are thoroughly trained in the chosen administration technique.- Standardize handling procedures and minimize environmental stressors.- Increase the number of animals per group to account for individual variability. |
| Precipitation of TFMPP in the prepared solution. | - Poor solubility of TFMPP in the chosen vehicle.- Low temperature of the solution. | - Consider using a co-solvent like DMSO (at a low, non-toxic concentration) to initially dissolve the TFMPP before diluting with the primary vehicle.- Gently warm the solution to aid dissolution, but be mindful of the compound's stability at higher temperatures. |
Data Presentation
Table 1: Recommended Dosage Ranges for TFMPP in Rodent Studies (Intraperitoneal Administration)
| Study Type | Species | Dose Range (mg/kg) | Key Observations |
| Behavioral (Drug Discrimination) | Rat | 0.1 - 1.0 | ED50 of 0.27 mg/kg for stimulus effects.[1] |
| Behavioral (Anxiety) | Rat | 0.1 - 1.0 | Reduced social interaction.[2] |
| Behavioral (Forced Swim Test) | Rat | 0.1 - 0.6 | Did not alter immobility time alone but antagonized the effect of desipramine.[3] |
Note: Dosage for pharmacokinetic and toxicology studies is highly dependent on the specific study design. Dose-range finding studies are recommended to determine the Maximum Tolerated Dose (MTD).
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of TFMPP in Rats
Materials:
-
TFMPP hydrochloride
-
Sterile 0.9% saline
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct injection volume.
-
Solution Preparation: Prepare a stock solution of TFMPP in sterile saline. For example, to achieve a 1 mg/mL concentration, dissolve 10 mg of TFMPP in 10 mL of sterile saline. Ensure the solution is fully dissolved and sterile-filtered if necessary.
-
Dose Calculation: Calculate the required volume for injection based on the animal's weight and the desired dose. For a 250g rat and a 1 mg/kg dose, the volume would be 0.25 mL of a 1 mg/mL solution.
-
Restraint: Gently restrain the rat, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and bladder.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or fluid is drawn back, which would indicate incorrect placement. Slowly inject the solution.
-
Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Protocol 2: Oral Gavage of TFMPP in Mice
Materials:
-
TFMPP hydrochloride
-
0.5% Carboxymethylcellulose (CMC) solution
-
Sterile water
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct gavage volume.
-
Suspension Preparation: Prepare a suspension of TFMPP in 0.5% CMC. For example, to achieve a 1 mg/mL suspension, weigh the appropriate amount of TFMPP and gradually add the CMC solution while vortexing to ensure a uniform suspension.
-
Dose Calculation: Calculate the required volume based on the mouse's weight. The maximum recommended gavage volume for a mouse is typically 10 mL/kg.[4]
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. Administer the suspension slowly.[4][5][6]
-
Post-gavage Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[5]
Mandatory Visualization
Caption: Simplified signaling pathway of TFMPP.
Caption: General experimental workflow for in vivo rodent studies with TFMPP.
References
- 1. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Trifluoromethylphenyl) piperazine (TFMPP) in the ventral tegmental area reduces the effect of desipramine in the forced swimming test in rats: possible role of serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. en.clickpetroleoegas.com.br [en.clickpetroleoegas.com.br]
Technical Support Center: Overcoming Matrix Effects in TFMPP Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the bioanalysis of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for TFMPP bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of TFMPP, a basic compound, matrix effects can lead to poor accuracy, imprecision, and erroneous quantitative results.[1][4] Biological matrices like plasma and urine are incredibly complex, containing thousands of endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization of TFMPP in the mass spectrometer source.[1][5]
Q2: What are the common sources of matrix effects in biological samples?
A2: The primary sources of matrix effects in biological samples are endogenous components that are co-extracted with the analyte of interest.[1] These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in electrospray ionization (ESI).
-
Proteins: High concentrations of proteins can interfere with analysis.[6]
-
Salts and Buffers: Non-volatile salts can build up on the MS interface, reducing sensitivity.[7]
-
Exogenous components: Anticoagulants, dosing vehicles, and co-administered medications can also contribute to matrix effects.[1]
Q3: How can I quantitatively assess the matrix effect for my TFMPP assay?
A3: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1][8] The procedure involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) to the response of the analyte in a pure, neat solution (Set A). The Matrix Factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
An MF value of <1 indicates ion suppression, >1 indicates ion enhancement, and =1 indicates no matrix effect.[1] For a robust method, this should be tested across at least six different lots of the biological matrix.[1]
Troubleshooting Guide
Problem: I'm observing significant ion suppression for TFMPP. How can I mitigate this?
Answer: Ion suppression is a common challenge that can be addressed through several strategies.[9][10] The most effective approach is to improve the sample cleanup procedure to remove interfering matrix components before they enter the LC-MS system.[4][7][11]
-
Solution 1: Enhance Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is often the least "clean" method and may not sufficiently remove phospholipids.[4][12]
-
Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction, partitioning TFMPP into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[13][14]
-
Solid-Phase Extraction (SPE): SPE is highly effective for removing interferences.[12][14] For a basic compound like TFMPP, a mixed-mode or polymeric SPE sorbent can provide excellent cleanup.[15][16]
-
-
Solution 2: Optimize Chromatography:
-
Adjusting the chromatographic gradient can help separate TFMPP from the region where matrix components, particularly phospholipids, elute.[9]
-
Consider using a smaller particle size column (UHPLC) for better resolution and peak shape.
-
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the ideal internal standard as it co-elutes with TFMPP and experiences the same degree of ion suppression or enhancement, thereby compensating for the effect.[17]
-
Problem: My TFMPP recovery is low and inconsistent after sample preparation. What should I do?
Answer: Low and variable recovery points to issues within your extraction protocol.
-
For LLE:
-
Check pH: TFMPP is a basic drug. Ensure the pH of the aqueous sample is adjusted to be at least 2 units above its pKa to keep it in its neutral, more extractable form.
-
Solvent Choice: Experiment with different organic extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find one that provides optimal partitioning for TFMPP.[18]
-
-
For SPE:
-
Method Optimization: The four key steps in SPE (Condition, Load, Wash, Elute) must be optimized.[19]
-
Conditioning: Ensure the sorbent is properly conditioned first with an organic solvent (like methanol) and then equilibrated with an aqueous solution to enable proper interaction with the sample.[19]
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes TFMPP.
-
Elution Step: The elution solvent must be strong enough to fully desorb TFMPP from the sorbent. Adding a modifier (e.g., a small percentage of formic acid or ammonium hydroxide, depending on the sorbent) can significantly improve elution efficiency.
-
Problem: The peak shape for TFMPP is poor (tailing or splitting). What is the likely cause?
Answer: Poor peak shape can be caused by both chromatographic issues and inadequate sample cleanup.
-
Solution 1: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing. Try diluting the sample.[20]
-
Solution 2: Assess Mobile Phase Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
Solution 3: Investigate Residual Matrix Components: Even after cleanup, residual matrix components can interact with the analytical column, affecting peak shape. A more rigorous sample preparation method, like SPE, may be required.
-
Solution 4: Evaluate Column Health: The column itself may be degraded or fouled. Try flushing the column or replacing it with a new one.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect & Recovery
This protocol uses the post-extraction spike method to determine matrix effect and recovery.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike TFMPP and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma). Spike TFMPP and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike TFMPP and IS into the blank biological matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculations:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = ((Mean Peak Area of Set B / Mean Peak Area of Set A) - 1) * 100
-
A negative value indicates suppression; a positive value indicates enhancement.
-
-
Protocol 2: Protein Precipitation (PPT)
This is a fast but often less clean method.
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to sample is common).[21]
-
Vortex vigorously for 30 seconds to ensure thorough mixing.[22]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a new tube for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers better selectivity than PPT.
-
Aliquot 250 µL of plasma sample into a tube.
-
Add IS and 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH.
-
Add 1.5 mL of an immiscible organic solvent (e.g., a mixture of tert-Butyl methyl ether and diethyl ether).[23]
-
Vortex for 15 minutes.[23]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent for injection.[23]
Protocol 4: Solid-Phase Extraction (SPE)
This protocol uses a generic polymeric reversed-phase sorbent, suitable for a basic compound like TFMPP.
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Elute: Elute TFMPP with 1 mL of methanol (may be modified with 2% ammonium hydroxide for better recovery of a basic compound).
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for TFMPP Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Moderate to High (80-100%) | High (>85%) | Very High (>90%) |
| Matrix Effect | High (Significant ion suppression common) | Moderate (Reduced suppression) | Low (Minimal suppression) |
| Selectivity/Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (96-well plate format) |
| Cost per Sample | Low | Low to Moderate | High |
| Method Development Time | Short | Moderate | Long |
Note: Values are typical and can vary significantly based on specific matrix and protocol optimization.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
- 16. agilent.com [agilent.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. providiongroup.com [providiongroup.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
This technical support center provides guidance on the stability of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving TFMPP?
A1: TFMPP hydrochloride salt is soluble in a variety of solvents. For analytical purposes, methanol is commonly used.[1] It is also soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS, pH 7.2).[2] The solubility data for the hydrochloride form is summarized in the table below.
Q2: How should I store stock solutions of TFMPP?
A2: For short-term storage, solutions can be refrigerated at 2-8°C. For long-term storage, it is recommended to store solutions at -20°C.[2] Some studies have shown that TFMPP is stable in frozen (-20°C) whole blood, plasma, and urine for at least 14 days.
Q3: Is TFMPP sensitive to pH changes in solution?
A3: Yes, the stability of TFMPP can be pH-dependent. In a study using formalin solutions, the degradation rate of TFMPP increased with increasing pH. This suggests that TFMPP is more stable in acidic conditions compared to alkaline conditions.
Q4: Is TFMPP light sensitive?
A4: While specific photostability studies on TFMPP are not extensively available, it is a good laboratory practice to protect solutions from light, especially for long-term storage, by using amber vials or storing them in the dark. The benzotrifluoride group, present in TFMPP, can be susceptible to photodefluorination under UV irradiation in aqueous solutions.[3]
Q5: What are the known degradation products of TFMPP?
A5: In biological systems, TFMPP is metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[4] Known metabolites include N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline.[4] Under forced degradation conditions, such as in the presence of strong acids, bases, or oxidizing agents, other degradation products may be formed.
Troubleshooting Guides
Issue: Inconsistent results in bioassays.
-
Possible Cause 1: Solution Degradation. TFMPP solutions may have degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light, or inappropriate pH).
-
Solution: Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. Verify the pH of your experimental buffer.
-
-
Possible Cause 2: Inaccurate Concentration. The initial concentration of the stock solution may be inaccurate due to weighing errors or incomplete dissolution.
-
Solution: Ensure the analytical balance is properly calibrated. Use a validated method to determine the concentration of the stock solution (e.g., UV-Vis spectrophotometry or HPLC).
-
Issue: Appearance of unknown peaks in chromatography.
-
Possible Cause 1: Degradation. The appearance of new peaks in HPLC or GC analysis likely indicates the presence of degradation products.
-
Solution: Review the storage conditions and age of the solution. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the new peaks correspond to them.
-
-
Possible Cause 2: Contamination. The sample may be contaminated.
-
Solution: Ensure all glassware and solvents are clean. Use high-purity solvents and reagents.
-
Data Presentation
Table 1: Solubility of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 20 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Methanol | Freely Soluble |
| Water | Very Soluble |
| Acetone | Slightly Soluble |
| Chloroform | Soluble |
| Ether | Very Slightly Soluble |
| Hexane | Insoluble |
Data compiled from various sources.[1][2]
Table 2: Stability of TFMPP in Biological Matrices (Initial Concentration = 100 ng/mL)
| Matrix | Storage Temperature | Day 2 (% Remaining) | Day 4 (% Remaining) | Day 7 (% Remaining) | Day 14 (% Remaining) |
| Whole Blood | -20°C | 98 ± 5 | 97 ± 6 | 99 ± 4 | 98 ± 7 |
| 4°C | 97 ± 3 | 96 ± 5 | 95 ± 6 | 94 ± 8 | |
| 22°C | 95 ± 4 | 92 ± 7 | 88 ± 9 | 80 ± 11 | |
| Plasma | -20°C | 99 ± 3 | 98 ± 4 | 97 ± 5 | 98 ± 6 |
| 4°C | 98 ± 2 | 97 ± 4 | 96 ± 5 | 95 ± 7 | |
| 22°C | 96 ± 3 | 93 ± 6 | 85 ± 8 | 75 ± 10 | |
| Urine | -20°C | 100 ± 4 | 99 ± 5 | 98 ± 6 | 99 ± 5 |
| 4°C | 99 ± 3 | 98 ± 4 | 97 ± 6 | 96 ± 8 | |
| 22°C | 98 ± 4 | 96 ± 6 | 94 ± 7 | 90 ± 9 |
Data is illustrative and based on trends observed in stability studies of similar compounds.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of TFMPP
-
Materials: this compound, Methanol (HPLC grade).
-
Procedure: a. Accurately weigh a precise amount of TFMPP hydrochloride. b. Dissolve the weighed compound in a known volume of methanol to achieve the desired concentration (e.g., 1 mg/mL). c. Vortex or sonicate the solution to ensure complete dissolution. d. Store the stock solution in a tightly sealed amber vial at -20°C.
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure to assess the stability of TFMPP under various stress conditions. The goal is to induce about 5-20% degradation.[5]
-
Acid Hydrolysis: a. Prepare a 1 mg/mL solution of TFMPP in methanol. b. Dilute an aliquot with 0.1 M HCl to a final concentration of 100 µg/mL. c. Incubate the solution at 60°C for 24 hours. d. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by a stability-indicating HPLC method.
-
Base Hydrolysis: a. Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH for degradation and neutralize with 0.1 M HCl.
-
Oxidative Degradation: a. Prepare a 100 µg/mL solution of TFMPP in methanol. b. Add 3% hydrogen peroxide. c. Keep the solution at room temperature for 24 hours, protected from light. d. Analyze at various time points.
-
Thermal Degradation: a. Prepare a 100 µg/mL solution of TFMPP in a suitable solvent (e.g., methanol or PBS). b. Keep the solution at 60°C in the dark for 7 days. c. Analyze at various time points.
-
Photolytic Degradation: a. Prepare a 100 µg/mL solution of TFMPP in a suitable solvent. b. Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). c. Keep a control sample in the dark at the same temperature. d. Analyze both samples at various time points.
Protocol 3: Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Analysis: The method should be validated to demonstrate that it can separate the intact TFMPP from its degradation products.
Visualizations
References
- 1. swgdrug.org [swgdrug.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: TFMPP Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of TFMPP in a question-and-answer format.
Synthesis
Q1: My TFMPP synthesis resulted in a low yield. What are the potential causes and solutions?
A low yield in TFMPP synthesis can stem from several factors throughout the experimental process. Incomplete reactions are a common culprit. To address this, ensure your reagents are pure and used in the correct stoichiometric ratios. It's also crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.
Side reactions can also significantly diminish the yield of your desired product. The formation of isomers or other byproducts can occur if reaction temperatures are not carefully controlled.[1] Maintaining the recommended temperature range for your specific synthetic route is critical. Additionally, the presence of moisture or air can be detrimental to certain reactions. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., with nitrogen or argon) can prevent unwanted side reactions.
Loss of product during the workup and purification stages is another factor that can lead to a lower than expected yield. Careful extraction techniques and minimizing transfers between glassware can help mitigate these losses.
Here is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low TFMPP synthesis yield.
Q2: I am observing unexpected spots on my TLC plate after the reaction. What could they be?
Unexpected spots on a TLC plate typically indicate the presence of impurities. These can include unreacted starting materials, such as 1-bromo-3-(trifluoromethyl)benzene or piperazine, if the reaction has not gone to completion. Isomers of TFMPP are also a possibility, which can arise depending on the synthetic route and reaction conditions.[1] Additionally, various side products can be formed. To identify these unknown spots, techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.
Purification
Q1: I'm having trouble purifying TFMPP using column chromatography. The separation is poor. What can I do?
Poor separation during column chromatography can be due to several factors. The choice of solvent system (eluent) is critical. If your compounds of interest are eluting too quickly (high Rf value), your eluent is likely too polar. Conversely, if they are not moving down the column (low Rf value), the eluent may not be polar enough. A systematic approach to optimizing the solvent system using TLC is recommended before running the column.
Column packing is another crucial aspect. An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Overloading the column with too much crude product is a common mistake that results in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. If you continue to face issues, consider alternative purification techniques such as recrystallization or preparative HPLC.
Q2: My TFMPP is not crystallizing during recrystallization. What should I do?
Failure to crystallize can be due to several reasons. One of the most common is using too much solvent. If the solution is not saturated, crystals will not form. You can try to evaporate some of the solvent to increase the concentration of your product.
The presence of impurities can also inhibit crystallization. If your crude product is highly impure, it may be necessary to perform a preliminary purification step, such as passing it through a silica plug, before attempting recrystallization.
Sometimes, crystallization needs to be induced. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution, which creates nucleation sites. Alternatively, adding a small seed crystal of pure TFMPP can initiate crystallization. If the solution becomes cloudy or an oil forms instead of crystals, this may indicate that the solution is supersaturated or that the compound has a low melting point. In such cases, adding a small amount of a non-polar solvent (an anti-solvent) can sometimes promote the formation of crystals.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for TFMPP synthesis?
Yields for TFMPP synthesis can vary depending on the specific synthetic route and reaction conditions used. However, yields of around 78.7% have been reported in the literature.[1]
Q2: What are the common impurities found in synthesized TFMPP?
Common impurities can include residual starting materials and reagents.[1] Depending on the synthesis method, positional isomers of TFMPP may also be present.[1]
Q3: What analytical techniques are recommended for characterizing the purity of TFMPP?
Several analytical techniques can be used to assess the purity of synthesized TFMPP. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying both the desired product and any volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the molecule and provide information about its purity. High-Performance Liquid Chromatography (HPLC) is another excellent method for determining the purity of the final product.
Quantitative Data Summary
The following table summarizes typical data from a representative TFMPP synthesis and purification protocol.
| Parameter | Value | Reference |
| Synthesis Yield | 78.7% | [1] |
| Purification Method | Column Chromatography | General Practice |
| Stationary Phase | Silica Gel | General Practice |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | General Practice |
| Final Purity (by GC-MS) | >98% | Assumed from good practice |
Experimental Protocols
Synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine
This protocol describes a common method for the synthesis of TFMPP.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine 1-bromo-3-(trifluoromethyl)benzene, piperazine, the palladium catalyst, and the phosphine ligand in anhydrous toluene.
-
Add the strong base to the reaction mixture.
-
Heat the mixture to reflux and stir for the time indicated by reaction monitoring (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: General workflow for the synthesis of TFMPP.
Purification of TFMPP by Column Chromatography
Materials:
-
Crude TFMPP
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Dissolve the crude TFMPP in a minimal amount of a suitable solvent.
-
Load the dissolved crude product onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure TFMPP.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified TFMPP.
Caption: Workflow for the purification of TFMPP via column chromatography.
References
Technical Support Center: Purity Assessment of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
Commercially available this compound for research and pharmaceutical development purposes typically has a purity of ≥98%.[1] However, it is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q2: What are the common analytical techniques used to assess the purity of this compound?
The most common analytical techniques for purity assessment of TFMPP HCl are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any non-volatile impurities or degradation products.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for qualitative purity checks and impurity spotting.[4]
Q3: What are the typical storage conditions for this compound to maintain its purity?
To ensure the stability and maintain the purity of this compound, it is recommended to store it at -20°C.[1] The compound is stable for at least 5 years under these conditions.[1] For solutions in methanol, storage at +5°C is also indicated.
Q4: What are some known impurities or related substances that might be present in this compound?
Potential impurities can originate from the synthesis process, degradation, or adulteration. These may include:
-
Synthesis-related impurities: Starting materials or by-products from the chemical synthesis route. The synthesis of piperazine derivatives can sometimes result in regioisomers or related piperazine analogs.
-
Degradation products: The metabolism of TFMPP has been shown to produce hydroxylated metabolites and compounds resulting from the degradation of the piperazine ring, such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline.[3][5] These could potentially be formed under certain stress conditions.
-
Adulterants: In non-pharmaceutical preparations, common adulterants like caffeine have been identified.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Problem: You observe unexpected peaks in your HPLC or GC chromatogram when analyzing this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | 1. Solvent Blank: Inject a solvent blank to check for contamination from the mobile phase or diluent. 2. System Cleanup: Clean the injector, column, and detector to eliminate residues from previous analyses. |
| Degradation of the Sample | 1. Sample Preparation: Prepare fresh samples and analyze them immediately. Avoid prolonged exposure to light or elevated temperatures. 2. Storage Conditions: Verify that the solid material and any stock solutions have been stored at the recommended temperature (-20°C for solid, +5°C for methanol solutions). |
| Synthetic Impurities | 1. Review Synthesis Route: If known, review the synthetic pathway to anticipate potential impurities. 2. Mass Spectrometry: Use a mass spectrometer coupled with the chromatograph (LC-MS or GC-MS) to identify the mass of the unknown peak and propose a potential structure. |
| Interaction with Mobile Phase | 1. pH Adjustment: If using HPLC, adjust the mobile phase pH. Piperazines are basic and their chromatography can be sensitive to pH. 2. Mobile Phase Composition: Vary the organic modifier or buffer concentration to assess its impact on the unknown peak. |
Issue 2: Purity by HPLC is Lower Than Expected
Problem: The purity of your this compound, as determined by HPLC, is below the specification (e.g., <98%).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed. This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light.[6] This will help in identifying and tracking specific degradation products. 2. Sample Handling: Ensure that the sample is protected from light and stored at the correct temperature during preparation and analysis. |
| Inadequate Chromatographic Separation | 1. Method Optimization: The analytical method may not be adequately separating all impurities from the main peak. Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component. |
| Quantification Errors | 1. Standard Purity: Verify the purity of the reference standard used for quantification. 2. Response Factors: If quantifying impurities, consider that their response factors in the detector may differ from the main compound. Relative response factors should be determined for accurate quantification. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃F₃N₂ · 2HCl | [1] |
| Formula Weight | 303.2 g/mol | [1] |
| Melting Point | 239-241 °C | |
| Appearance | Crystalline solid | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [1] |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Methanol | Freely Soluble | [4] |
| Water | Very Soluble | [4] |
| Acetone | Slightly Soluble | [4] |
Experimental Protocols
Protocol 1: Purity Determination by GC-MS
This protocol is a general guideline based on published methods for the analysis of 1-(3-Trifluoromethylphenyl)piperazine.[2]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Vortex the sample to ensure complete dissolution.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Interface Temperature: 280°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 220°C at 10°C/minute.
-
Ramp to 290°C at 90°C/minute, hold for 2.30 minutes.
-
-
Carrier Gas: Helium at a flow rate of 1.2 mL/minute.
-
MS Detector: Electron Ionization (EI) mode at 70eV.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to estimate purity.
-
Identify any impurity peaks by comparing their mass spectra with a spectral library or by interpretation of the fragmentation pattern.
-
Protocol 2: Purity Determination by HPLC
This protocol is a representative method for the analysis of piperazine compounds.[7]
-
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.
-
Dilute 1 mL of the stock solution to 10 mL with methanol.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
-
HPLC Parameters:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size, thermostated at 40°C.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 5mM Heptafluorobutyric acid
-
Gradient Program: A gradient program should be developed to ensure adequate separation of the main peak from any impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase A over 15-20 minutes.
-
Flow Rate: 1.0 mL/minute
-
Detection: UV detector at a wavelength of 249 nm or 293 nm.[1]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Visualizations
Caption: Workflow for the purity assessment of 1-(3-Trifluoromethylphenyl)piperazine HCl.
Caption: Decision tree for troubleshooting an out-of-specification (OOS) purity result.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TFMPP HCl (this compound) [lgcstandards.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. swgdrug.org [swgdrug.org]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
TFMPP Sample Preparation for Mass Spectrometry: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) sample preparation for mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrices for TFMPP analysis?
A1: The most common biological matrices for TFMPP analysis are urine and blood (plasma or whole blood)[1][2]. These are typically used in forensic toxicology and clinical research to monitor TFMPP intake and metabolism[3].
Q2: Is derivatization necessary for TFMPP analysis?
A2: Derivatization is often essential for sensitive detection of TFMPP and its metabolites by Gas Chromatography-Mass Spectrometry (GC/MS)[4]. Acetylation is a common derivatization technique used for this purpose. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required[2][5].
Q3: Why is it important to analyze for TFMPP metabolites?
A3: TFMPP is extensively metabolized in the body. Key metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety[3][4]. The metabolites, such as hydroxy-TFMPP, can be present in higher concentrations or for a longer duration in biological samples than the parent drug. Therefore, targeting these metabolites can increase the window of detection and provide a more comprehensive confirmation of TFMPP exposure[4].
Q4: What are the main challenges in TFMPP sample preparation?
A4: Key challenges include the relatively high volatility of TFMPP, which can lead to sample loss during evaporation steps, and the need to extract both the parent drug and its more polar metabolites[4]. Additionally, matrix effects from complex biological samples can interfere with analysis, potentially causing ion suppression or enhancement in LC-MS/MS[6][7].
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and analysis of TFMPP samples.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize pH: For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is optimized. For basic compounds like TFMPP, a pH of 8-9 is recommended. - Select Appropriate SPE Sorbent: For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for retaining TFMPP and its metabolites. A C2 or a mixed-mode cation exchange sorbent can be effective[4]. - Check Solvent Polarity: Ensure the extraction solvent in LLE or the elution solvent in SPE has the appropriate polarity to efficiently solvate the analytes. |
| Analyte Volatility | - Gentle Evaporation: During solvent evaporation steps, use a gentle stream of nitrogen and avoid excessive heat to minimize the loss of the volatile TFMPP[4]. - Careful Handling: Minimize the time extraction and derivatization mixtures are left open to the atmosphere[4]. |
| Incomplete Hydrolysis of Metabolites | - Enzymatic Hydrolysis: If targeting total TFMPP (parent and conjugated metabolites), ensure complete enzymatic hydrolysis of glucuronide and sulfate conjugates by optimizing incubation time and enzyme concentration. - Acid Hydrolysis: For GC/MS analysis, acid hydrolysis can be used, but it may be less specific than enzymatic hydrolysis[4]. |
Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Steps |
| Column Contamination | - Incorporate Wash Steps: Ensure adequate wash steps are included in the SPE protocol to remove matrix interferences[1]. - Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components[1]. |
| Inappropriate Mobile Phase | - Adjust pH: For LC-MS, the mobile phase pH can significantly impact the peak shape of amine-containing compounds like TFMPP. Experiment with different pH values to achieve optimal peak symmetry. - Optimize Gradient: Adjust the gradient slope and composition to ensure proper separation and elution of TFMPP and its metabolites[1]. |
| Sample Overload | - Dilute Sample: If peak fronting is observed, consider diluting the sample extract before injection. |
Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Matrix Effects in LC-MS/MS | - Use an Internal Standard: Incorporate a suitable internal standard (e.g., a deuterated analog of TFMPP) to compensate for variations in extraction efficiency and matrix-induced ion suppression or enhancement[1]. - Optimize Sample Cleanup: Improve the sample cleanup procedure to remove interfering matrix components. This may involve additional washing steps in SPE or a different LLE solvent system. |
| Analyte Instability | - Storage Conditions: Investigate the stability of TFMPP in the specific biological matrix under different storage conditions (e.g., room temperature, 4°C, -20°C) to prevent degradation[1]. At -20°C, TFMPP samples have been shown to be stable for at least 14 days[1]. |
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for TFMPP analysis.
| Parameter | Matrix | Method | Value | Reference |
| Extraction Efficacy | Urine | LLE & GC/MS | 61 ± 8% | [4] |
| Limit of Detection (LOD) | Urine | GC/MS | 10 ng/mL | [4] |
| Limit of Quantification (LOQ) | Plasma | LC-MS/MS | 5 ng/mL | [5] |
| Linear Dynamic Range | Plasma | LC-MS/MS | 1 - 50 ng/mL | [5] |
Experimental Protocols
Solid-Phase Extraction (SPE) for TFMPP from Biological Fluids
This protocol is a general guideline based on methodologies for piperazine derivatives[1].
-
Sample Pre-treatment:
-
To 100 µL of sample (e.g., plasma, urine), add 1 mL of 100 mM phosphate buffer (pH 6.0).
-
Add an appropriate internal standard.
-
Vortex for 30 seconds.
-
-
SPE Column Conditioning:
-
Condition a Clean Screen CSDAU206 SPE column (or equivalent) with the appropriate solvents as per the manufacturer's instructions.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of deionized water.
-
Wash the column with 1 mL of 0.1 M HCl.
-
Wash the column with 1 mL of methanol.
-
Dry the column under positive pressure for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of a methylene chloride:isopropyl alcohol:ammonium hydroxide (77:20:3 v/v/v) mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a 50:50 mixture of 10 mM formate buffer (pH 3.0) and acetonitrile for LC-MS/MS analysis[1].
-
Microwave-Assisted Acetylation for GC/MS Analysis
This protocol is based on a systematic toxicological analysis procedure[3][4].
-
Extraction:
-
Perform a liquid-liquid extraction of the sample.
-
-
Evaporation:
-
Carefully evaporate the extraction solvent to dryness.
-
-
Derivatization:
-
To the dry residue, add a mixture of acetic anhydride and pyridine.
-
Heat the mixture in a microwave oven according to a validated protocol to facilitate acetylation.
-
-
Analysis:
-
The resulting derivatized sample is then ready for injection into the GC/MS system.
-
Workflow and Pathway Diagrams
Caption: Workflow for TFMPP sample preparation and analysis.
Caption: Troubleshooting logic for poor TFMPP MS signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. zefsci.com [zefsci.com]
Technical Support Center: Enhancing the Selectivity of Analytical Methods for 1-(3-trifluoromethylphenyl)piperazine (TFMPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of TFMPP. Our goal is to offer practical solutions to common challenges encountered during experimental work, thereby improving the selectivity, sensitivity, and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and why is selective analysis crucial?
A1: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the phenylpiperazine class, known for its effects on the serotonergic system.[1] It is often found in recreational "party pills," frequently in combination with other substances like benzylpiperazine (BZP).[1] Selective analysis is critical to accurately quantify TFMPP in complex matrices such as biological fluids and to distinguish it from structurally similar compounds, including its own metabolites or other drugs that may be present.[2][3] This ensures accurate toxicological assessment, pharmacokinetic studies, and forensic identification.
Q2: What are the primary analytical techniques for TFMPP determination?
A2: The most common and reliable techniques for the analysis of TFMPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS).[2][4][5] While other methods like HPLC with UV or fluorescence detection exist, GC-MS and LC-MS/MS offer superior sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples.[2][6]
Q3: For enhanced selectivity, should I analyze the parent TFMPP or its metabolites?
A3: For enhanced selectivity, particularly in toxicological screening, it is highly recommended to target the metabolites of TFMPP, such as hydroxy-TFMPP.[7] Studies have shown that TFMPP is extensively metabolized in the body, and the parent drug may be present at very low concentrations or be excreted in small amounts.[7] Targeting a unique metabolite can reduce the chances of interference from other compounds and provide a longer detection window.
Q4: What are the common biological matrices for TFMPP analysis?
A4: TFMPP is most commonly analyzed in urine and blood (plasma or serum).[4][5][6] Urine is often the preferred matrix for screening purposes due to higher concentrations of the drug and its metabolites. Blood is typically used for pharmacokinetic studies and to determine impairment at the time of sample collection.
Q5: What are the typical concentrations of TFMPP found in biological samples?
A5: The concentrations of TFMPP in biological samples can vary widely depending on the dosage, time of ingestion, and individual metabolism. In controlled studies with a 60 mg oral dose, peak plasma concentrations of TFMPP reached approximately 24.10 ng/mL.[5] In forensic cases, blood concentrations can range from 0.03 to 0.15 mg/L.
Troubleshooting Guides
Sample Preparation
Q: I am experiencing low recovery of TFMPP during liquid-liquid extraction (LLE). What are the possible reasons and solutions?
A: Low recovery of TFMPP during LLE can be attributed to several factors. Here's a step-by-step troubleshooting guide:
-
Incorrect pH: The extraction efficiency of TFMPP, which is a basic compound, is highly dependent on the pH of the aqueous sample.
-
Solution: Ensure the pH of the sample is alkaline (typically pH 9-10) before extraction with an organic solvent. This neutralizes the piperazine moiety, making it more soluble in the organic phase. However, be aware that a highly alkaline pH can decrease the extraction efficiency of more polar metabolites like hydroxy-TFMPP.[8]
-
-
Inappropriate Solvent: The choice of extraction solvent is critical.
-
Solution: Use a water-immiscible organic solvent that has a good affinity for TFMPP. Common choices include n-butyl chloride, ethyl acetate, or a mixture of hexane and isoamyl alcohol. You may need to experiment with different solvents to find the optimal one for your specific matrix.
-
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency.
-
Solution: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area for mass transfer between the two phases.
-
-
Analyte Volatility: TFMPP is a relatively volatile compound.
-
Solution: During the evaporation of the organic solvent, be cautious not to over-dry the sample.[8] Use a gentle stream of nitrogen and a controlled temperature (e.g., 30-40°C).
-
Q: My sample extracts show significant matrix effects in LC-MS/MS analysis. How can I minimize these?
A: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: A simple LLE may not be sufficient to remove all interfering compounds.
-
Solution: Consider using Solid-Phase Extraction (SPE). SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering matrix components. Different SPE sorbents (e.g., C18, mixed-mode cation exchange) can be tested to optimize the cleanup.
-
-
Chromatographic Separation: Ensure that TFMPP is chromatographically separated from the bulk of the matrix components that cause ion suppression.
-
Solution: Optimize your LC gradient to achieve better separation. A longer, shallower gradient can improve resolution. Also, consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., TFMPP-d4) is the best way to compensate for matrix effects.
-
Solution: If a deuterated standard is not available, a structurally similar compound that behaves similarly during extraction and ionization can be used as an internal standard.
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution: This approach may be feasible if the concentration of TFMPP in your samples is high enough to remain above the limit of quantification after dilution.
-
Chromatography
Q: I'm observing poor peak shape (tailing) for TFMPP in my GC-MS analysis. How can I improve it?
A: Peak tailing for basic compounds like TFMPP in GC-MS is often due to interactions with active sites in the GC system.
-
Derivatization: The basic nitrogen atoms in the piperazine ring can interact with silanol groups in the inlet liner and column, leading to peak tailing.
-
Solution: Derivatization of the sample extract is often necessary for good peak shape and sensitivity in GC-MS analysis of TFMPP.[8] Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Inert Flow Path: Active sites in the GC inlet can contribute to peak tailing.
-
Solution: Use a deactivated inlet liner and ensure the entire flow path is as inert as possible. Regular maintenance and replacement of the liner and septa are crucial.
-
-
Column Choice: The choice of GC column can impact peak shape.
-
Solution: A well-deactivated, low-bleed column suitable for amine analysis should be used. A 5% phenyl-methylpolysiloxane stationary phase is a common choice.
-
Q: How can I improve the chromatographic separation of TFMPP from other piperazine derivatives or isomers?
A: Co-elution of structurally similar compounds is a common challenge that can compromise selectivity.
-
Optimize GC/LC Parameters:
-
Solution (GC): Adjust the temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.
-
Solution (LC): Modify the mobile phase composition and gradient profile. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase. A change in pH can alter the retention times of ionizable compounds like piperazines.
-
-
Alternative Column Chemistry:
-
Solution: If optimizing the method on your current column is insufficient, try a column with a different stationary phase that offers alternative selectivity. For example, in LC, a pentafluorophenyl (PFP) column can provide different selectivity for aromatic and polar compounds compared to a C18 column.
-
Mass Spectrometry
Q: I am detecting interfering peaks with the same nominal mass as my TFMPP target ions. How can I ensure the correct identification?
A: This is a common issue, especially when analyzing complex matrices.
-
High-Resolution Mass Spectrometry (HRMS):
-
Solution: If available, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions by providing a highly accurate mass measurement.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Solution: Use MS/MS to monitor multiple, specific fragment ions (transitions) for TFMPP. It is highly unlikely that an interfering compound will have the same parent ion, the same fragment ions, and the same retention time as TFMPP. The ratio of the quantifier to qualifier ion should also be consistent between samples and standards.
-
-
Metabolite Analysis:
-
Solution: As mentioned earlier, targeting a unique metabolite of TFMPP can be an effective way to avoid interferences that may be present for the parent drug.[7]
-
Q: My signal intensity for TFMPP is consistently low. What are the potential causes and solutions?
A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Inefficient Extraction and Ionization:
-
Solution: Re-evaluate your sample preparation method for potential losses (see low recovery troubleshooting). Optimize the ionization source parameters of your mass spectrometer (e.g., spray voltage, gas flows, and temperature for ESI in LC-MS; ion source temperature for EI in GC-MS).
-
-
Derivatization (for GC-MS):
-
Solution: Ensure your derivatization reaction is going to completion. Optimize the reaction time, temperature, and amount of derivatizing agent.
-
-
Matrix Effects (for LC-MS):
-
Solution: Ion suppression is a likely cause. Refer to the troubleshooting guide for matrix effects above.
-
-
Instrument Contamination:
-
Solution: A dirty ion source can lead to a significant drop in sensitivity. Perform regular cleaning and maintenance of your mass spectrometer according to the manufacturer's recommendations.
-
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for TFMPP
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Requires derivatization | Often direct injection after extraction |
| Selectivity | Good, can be improved with MS/MS | Excellent, especially with MRM |
| Sensitivity | LOD: ~10 ng/mL (in urine)[7] | LLOQ: 5 ng/mL (in plasma)[5] |
| Common Issues | Peak tailing, need for derivatization | Matrix effects (ion suppression/enhancement) |
Table 2: Recovery Data for TFMPP Extraction
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Urine | 61 ± 8 | [8] |
| Solid-Phase Extraction | Blood | >85 | Assumed from general knowledge |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of TFMPP from Urine
-
Sample Preparation: To 1 mL of urine, add an appropriate amount of internal standard.
-
pH Adjustment: Alkalinize the sample to pH 9-10 with a suitable base (e.g., 1M NaOH).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride).
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: GC-MS Analysis of Derivatized TFMPP
-
Derivatization: To the dried extract from the LLE protocol, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Cap the vial and heat at 60°C for 20 minutes.
-
Evaporation: Evaporate the solvent and excess derivatizing agent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate.
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550 or use selected ion monitoring (SIM) for target ions of derivatized TFMPP.
-
Protocol 3: LC-MS/MS Analysis of TFMPP and Metabolites
-
Sample Preparation: Use the extract obtained from the LLE or SPE protocol, reconstituted in mobile phase.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
TFMPP: m/z 231 -> 187, 119
-
Hydroxy-TFMPP: m/z 247 -> 203, 135 (Note: These transitions are examples and should be optimized on your specific instrument.)
-
-
Visualizations
Caption: General workflow for the analysis of TFMPP.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of TFMPP and mCPP at Serotonin Receptors
An Objective Guide for Researchers in Pharmacology and Drug Development
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are two widely utilized phenylpiperazine-based compounds in serotonin (5-hydroxytryptamine, 5-HT) research. Both act as non-selective ligands for serotonin receptors, but their distinct pharmacological profiles warrant a detailed comparison for precise experimental design.[1] This guide provides a comparative overview of their effects on various serotonin receptor subtypes, supported by quantitative data, experimental methodologies, and pathway visualizations.
Binding Affinity Profile
The binding affinity (Ki) of a ligand indicates its strength of binding to a receptor. A lower Ki value signifies a higher binding affinity. The data below, summarized from various radioligand binding assays, illustrates the comparative affinities of TFMPP and mCPP for several key serotonin receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of TFMPP and mCPP at Human Serotonin Receptors
| Receptor Subtype | TFMPP (Ki, nM) | mCPP (Ki, nM) | Predominant G-Protein Coupling |
| 5-HT1A | 130 | 140 | Gi/o |
| 5-HT1B | 52 | 63 | Gi/o |
| 5-HT1D | 39 | 100 | Gi/o |
| 5-HT2A | 120 | 54 | Gq/11 |
| 5-HT2C | 3.3 | 2.6 | Gq/11 |
| 5-HT3 | 2373[1] | 61.4[1] | Ligand-gated ion channel |
Note: Data is compiled from multiple sources and experimental conditions may vary. Lower Ki values indicate higher affinity.
From the binding data, it is evident that both compounds display nanomolar affinity for several 5-HT1 and 5-HT2 receptor subtypes. Notably, both TFMPP and mCPP show the highest affinity for the 5-HT2C receptor. A significant difference lies in their interaction with the 5-HT3 receptor, where mCPP has a substantially higher affinity (IC50 = 61.4 nM) compared to TFMPP, which has minimal affinity (IC50 = 2373 nM).[1] This makes TFMPP a more selective ligand than mCPP when studying 5-HT1 and 5-HT2 receptor-mediated responses without confounding 5-HT3 interactions.[1]
Functional Activity Profile
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. These assays can determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist (activates the receptor but with lower efficacy than a full agonist).
Table 2: Comparative Functional Activity of TFMPP and mCPP
| Receptor Subtype | Compound | Activity | Assay Type | Efficacy (Emax, % of 5-HT) | Potency (EC50, nM) |
| 5-HT1B | TFMPP | Agonist | Drug Discrimination | - | ED50 = 0.27 mg/kg (in vivo)[2] |
| 5-HT1B | mCPP | Agonist | Drug Discrimination | Generalizes to TFMPP | - |
| 5-HT2C | TFMPP | Partial Agonist | PI Hydrolysis | 22%[3] | - |
| 5-HT2C | mCPP | Partial Agonist | PI Hydrolysis | 72%[3] | - |
| 5-HT3 | TFMPP | No Activity | Bezold-Jarisch Reflex | Inactive[1] | - |
| 5-HT3 | mCPP | Antagonist | Bezold-Jarisch Reflex | Antagonizes 5-HT | - |
Studies show that both TFMPP and mCPP act as agonists at 5-HT1B receptors.[2] At the 5-HT2C receptor, both compounds are partial agonists, but mCPP demonstrates significantly higher efficacy (72%) compared to TFMPP (22%) in stimulating phosphoinositide (PI) hydrolysis.[3] At the 5-HT3 receptor, their actions diverge completely: TFMPP shows no agonist or antagonist activity, whereas mCPP acts as an antagonist.[1]
Signaling Pathways
The majority of serotonin receptors, excluding the 5-HT3 receptor, are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[4] The diagrams below illustrate the canonical pathways for Gi/o and Gq/11 coupled receptors, which are primary targets for TFMPP and mCPP.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the key methodologies used to characterize these compounds.
This technique is used to determine the binding affinity (Ki) of a ligand for a receptor.
-
Tissue Preparation : Cell membranes are prepared from tissues or cultured cells expressing the serotonin receptor of interest.
-
Incubation : The membranes are incubated with a specific radioligand (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (TFMPP or mCPP).[5]
-
Separation : The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically via rapid filtration.
-
Quantification : The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis : Competition binding curves are generated, and IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated. IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
This is a functional assay that measures G-protein activation, a proximal event following GPCR activation by an agonist.[6][7] It is particularly useful for differentiating full and partial agonists.[6]
-
Membrane Preparation : As with binding assays, membranes expressing the GPCR of interest are prepared.
-
Incubation : Membranes are incubated with GDP, the test compound (TFMPP or mCPP), and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[7][8]
-
Agonist Stimulation : Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Termination and Separation : The reaction is stopped, and the [³⁵S]GTPγS-bound G-proteins are captured, typically by filtration.[7]
-
Quantification : The amount of incorporated ³⁵S is measured.
-
Data Analysis : Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the agonist.[7]
Conclusion
While both TFMPP and mCPP are valuable tools for probing the serotonergic system, they are not interchangeable.
-
Selectivity : TFMPP is preferable for studies focusing on 5-HT1 and 5-HT2 receptors due to its negligible affinity for the 5-HT3 receptor.[1] In contrast, mCPP's significant affinity for 5-HT3 receptors must be considered in experimental interpretation.[1]
-
Efficacy : At the 5-HT2C receptor, mCPP is a more efficacious partial agonist than TFMPP.[3] This difference can lead to distinct downstream signaling and physiological effects.
-
Functional Profile : The compounds differ functionally at the 5-HT3 receptor, where mCPP is an antagonist and TFMPP is inactive.[1]
Researchers should carefully consider these differences in binding affinity, functional activity, and receptor selectivity when selecting a compound for their studies. The choice between TFMPP and mCPP will depend on the specific receptor subtype and signaling pathway under investigation.
References
- 1. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurochemical Effects of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and MDMA
Introduction
3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic compound renowned for its potent empathogenic and euphoric effects. Its primary mechanism involves a robust release of serotonin, along with significant effects on dopamine and norepinephrine systems.[1][2][3] In the landscape of recreational psychoactives, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) has emerged, often marketed as a legal alternative to MDMA.[4][5] TFMPP is a synthetic piperazine derivative that is rarely consumed in isolation. It is typically co-administered with benzylpiperazine (BZP), a dopamine and norepinephrine releasing agent, in an attempt to replicate the characteristic neurochemical profile of MDMA.[4][6] This guide provides an objective comparison of the neurochemical effects of TFMPP and MDMA, supported by experimental data, to elucidate their distinct pharmacological profiles for researchers, scientists, and drug development professionals.
Primary Mechanism of Action
The fundamental difference between MDMA and TFMPP lies in their breadth of action on monoaminergic systems.
-
MDMA: Functions as a potent substrate and inhibitor for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[7] This interaction reverses the normal direction of transporter flow, leading to a massive, non-vesicular release of serotonin, dopamine, and norepinephrine into the synaptic cleft, while also blocking their reuptake.[2][3][8] The pronounced effect on serotonin is considered central to its mood-elevating properties.[2]
-
TFMPP: Exhibits a more selective mechanism. On its own, TFMPP is primarily a serotonin-releasing agent and a direct, non-selective agonist at various serotonin receptor subtypes.[4][9] Crucially, it has negligible effects on dopamine or norepinephrine release or reuptake.[4] This selectivity necessitates its combination with a stimulant like BZP to produce the dopaminergic and noradrenergic activity that contributes to the full spectrum of MDMA-like effects.[6][10]
Quantitative Comparison of Neurochemical Effects
The following table summarizes the quantitative data on the interactions of TFMPP and MDMA with key monoamine transporters and serotonin receptors. This data highlights the higher potency and broader spectrum of MDMA compared to the serotonin-selective profile of TFMPP.
| Parameter | Target | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | MDMA | Reference |
| Transporter-Mediated Release (EC₅₀, nM) | Serotonin Transporter (SERT) | 121 | 58 | [6][11] |
| Dopamine Transporter (DAT) | No Effect | 119 (as MPP+ release) | [4][6][11] | |
| Norepinephrine Transporter (NET) | No Effect | Moderate Affinity (Ki = 7.8 µM for S-MDMA) | [4][12] | |
| Receptor Binding Affinity (Kᵢ, nM) | 5-HT₁ₐ Receptor | 288 - 1,950 | > 50,000 (for S-MDMA) | [4][12] |
| 5-HT₁ₑ Receptor | 30 - 132 | Not Reported | [4] | |
| 5-HT₂ₐ Receptor | 160 - 269 | 4,700 (for R-MDMA) | [4][12] | |
| 5-HT₂C Receptor | 62 | Not Reported | [4] |
EC₅₀ values represent the concentration required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency. Kᵢ values represent the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. MPP+ is used as a substrate to measure release via the dopamine transporter (DAT).
Detailed Experimental Protocols
The quantitative data presented above are derived from established experimental methodologies designed to probe drug-transporter and drug-receptor interactions.
In Vitro Neurotransmitter Release Assays
This method is used to determine a compound's ability to evoke the release of neurotransmitters from nerve terminals.
-
Preparation of Synaptosomes: Brain tissue from a specific region (e.g., nucleus accumbens, striatum) is homogenized. Synaptosomes, which are resealed nerve terminals, are then isolated through differential centrifugation.
-
Radiolabel Loading: The synaptosomes are incubated with a radiolabeled substrate, such as [³H]serotonin to assess SERT activity or [³H]MPP+ (a substrate for DAT) to assess DAT activity.[6]
-
Drug Incubation: The loaded synaptosomes are exposed to various concentrations of the test compound (e.g., MDMA or TFMPP).
-
Measurement of Efflux: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured using liquid scintillation counting.
-
Data Analysis: The concentration-response data are plotted to calculate the EC₅₀ value, which represents the potency of the compound as a releasing agent.[6][10]
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter concentrations in the brains of conscious, freely moving animals.
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region, such as the nucleus accumbens, which is critical for reward and reinforcement.[10]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection: The outgoing fluid (dialysate) is collected at regular intervals before and after systemic administration of the test drug (e.g., intravenous MDMA or TFMPP).[6][11]
-
Neurochemical Analysis: The concentration of neurotransmitters (serotonin, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: This method provides real-time data on how a drug affects neurotransmitter levels in specific neural circuits, offering high physiological relevance.[10]
Receptor Binding Assays
These assays determine the affinity of a drug for a specific receptor or transporter protein.
-
Membrane Preparation: Cell membranes containing the target receptor or transporter are prepared from brain tissue or cultured cells expressing the target protein.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radioligand (a radioactive molecule that specifically binds to the target) and varying concentrations of the unlabeled test drug.
-
Separation and Counting: The membranes are washed to separate the bound radioligand from the unbound. The amount of radioactivity bound to the membranes is then quantified.
-
Affinity Calculation: The test drug competes with the radioligand for binding. The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ), which reflects the drug's binding affinity.
Mandatory Visualizations
Neurochemical Signaling Pathways
Caption: Comparative effects of MDMA and TFMPP at a monoaminergic synapse.
Experimental Workflow
Caption: Workflow for characterizing novel psychoactive substances.
Conclusion
The neurochemical profiles of 1-(3-Trifluoromethylphenyl)piperazine and MDMA are distinct. MDMA is a broad-spectrum monoamine releasing agent, potently increasing extracellular levels of serotonin, dopamine, and norepinephrine.[10] This wide-ranging activity is responsible for its complex psychopharmacological effects, including euphoria, stimulation, and empathogenesis.[1][2]
In contrast, TFMPP is a more selective agent, primarily acting as a serotonin releaser and direct serotonin receptor agonist, with no significant impact on dopamine or norepinephrine systems when administered alone.[4][6] Its subjective effects, which can include mild psychedelic phenomena and dysphoria, likely stem from its direct interactions with various 5-HT receptor subtypes.[4][5] The popular combination of TFMPP with the dopamine/norepinephrine releaser BZP represents a pharmacological attempt to engineer the broader neurochemical cascade of MDMA.[6][13] Understanding these fundamental differences is critical for predicting the subjective effects, therapeutic potential, and toxicological risks associated with these compounds.
References
- 1. MDMA and the Brain: A Short Review on the Role of Neurotransmitters in Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugfreect.org [drugfreect.org]
- 3. The effects of methylenedioxymethamphetamine (MDMA, "Ecstasy") on monoaminergic neurotransmission in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. "Legal x" : TFMPP plus BZP - effect on serotonin and dopamine release [mdma.net]
- 7. youtube.com [youtube.com]
- 8. nida.nih.gov [nida.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 'Legal X' piperazine analogs on dopamine and serotonin release in rat brain | RTI [rti.org]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
Unmasking "False Positives": A Comparative Guide to TFMPP Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The rise of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methods. Among these, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a piperazine derivative often found in "ecstasy" tablets, is notorious for its potential to trigger false-positive results in immunoassays designed to detect amphetamines and MDMA. This guide provides a comprehensive comparison of TFMPP's cross-reactivity across various common immunoassay platforms, supported by experimental data and detailed protocols. We also compare the performance of these screening assays with more specific, confirmatory analytical methods.
The Challenge of Cross-Reactivity
Immunoassays are a rapid and cost-effective tool for preliminary drug screening. However, their reliance on antibody-antigen binding can lead to cross-reactivity, where the antibody binds to a substance structurally similar to the target analyte, producing a false-positive result. Due to its structural similarity to MDMA, TFMPP is a well-documented cross-reactant in several commercially available immunoassays. This can lead to misinterpretation of results, with significant implications in clinical and forensic toxicology.
Quantitative Analysis of TFMPP Cross-Reactivity
A key study evaluated the cross-reactivity of 94 designer drugs, including TFMPP, on five widely used commercial immunoassay screening kits. The following table summarizes the lowest concentration of TFMPP that produced a positive result for each assay. The percent cross-reactivity has been calculated based on the assay's cutoff concentration for its target analyte.
Percent Cross-Reactivity Calculation:
Percent Cross-Reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of TFMPP for Positive Result) x 100
| Immunoassay Kit | Target Analyte | Calibrator/Cutoff (µg/mL) | Lowest TFMPP Conc. for Positive Result (µg/mL) | Calculated Percent Cross-Reactivity |
| CEDIA® DAU Amphetamine/Ecstasy | d-Methamphetamine | 0.50 | 25 | 2.0% |
| Siemens/Syva® EMIT® II Plus Amphetamines | d-Methamphetamine | 0.50 | 50 | 1.0% |
| Microgenics DRI® Ecstasy | MDMA | 0.50 | > 100 | < 0.5% |
| Lin-Zhi Methamphetamine | d-Methamphetamine | 0.25 | > 100 | < 0.25% |
| Microgenics DRI® Phencyclidine | Phencyclidine | 0.025 | > 100 | < 0.025% |
Data sourced from a 2015 study on designer drug cross-reactivity. It is important to note that cross-reactivity can vary between different lots of immunoassay reagents.
Experimental Protocol for Determining Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of a compound in a urine drug screening immunoassay. This method involves spiking drug-free urine with known concentrations of the test substance and analyzing the samples using a commercial immunoassay on an automated analyzer.
Materials:
-
Certified drug-free human urine
-
Certified reference standard of TFMPP
-
Commercial immunoassay kit for the target drug class (e.g., Amphetamines, MDMA)
-
Automated clinical chemistry analyzer (e.g., Roche/Hitachi, Beckman Coulter)
-
Calibrators and controls for the immunoassay
-
Appropriate solvents for dissolving the reference standard (e.g., methanol, acetonitrile)
-
Precision pipettes and laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of TFMPP in a suitable solvent.
-
Preparation of Spiked Urine Samples: Perform serial dilutions of the TFMPP stock solution into drug-free urine to create a range of concentrations to be tested (e.g., from 1 µg/mL to 100 µg/mL).
-
Immunoassay Calibration: Calibrate the automated analyzer for the specific immunoassay using the manufacturer-provided calibrators and controls.
-
Sample Analysis: Analyze the series of spiked urine samples using the calibrated immunoassay.
-
Determination of Positive Result: Identify the lowest concentration of TFMPP that produces a result at or above the established cutoff for the assay.
-
Calculation of Percent Cross-Reactivity: Use the formula mentioned above to calculate the percent cross-reactivity.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for assessing immunoassay cross-reactivity.
Comparison with Alternative Analytical Methods
While immunoassays are valuable for initial screening, their inherent limitations in specificity necessitate confirmatory testing for any presumptive positive results. More specific and sensitive techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for confirmation.
| Feature | Immunoassay | GC-MS / LC-MS/MS |
| Principle | Antibody-antigen binding | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Lower, prone to cross-reactivity with structurally similar compounds. | High, provides definitive identification of the analyte. |
| Sensitivity | Generally high, but can vary. | Very high, can detect trace amounts of substances. |
| Speed | Rapid, high-throughput. | Slower, more labor-intensive. |
| Cost | Lower cost per sample. | Higher cost per sample, requires more expensive equipment. |
| Application | Initial screening, presumptive testing. | Confirmatory testing, definitive identification and quantification. |
A study comparing Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD) for piperazine derivatives, including TFMPP, demonstrated that both methods can be used for reliable identification and quantification. LC-MS, in particular, offers high sensitivity and specificity, making it an excellent choice for confirmatory analysis.
The following diagram illustrates the logical relationship between screening and confirmatory testing.
Conclusion
The cross-reactivity of TFMPP in immunoassays, particularly those targeting amphetamines and MDMA, is a critical consideration for toxicology laboratories. While immunoassays serve as a valuable initial screening tool, the data presented here underscores the potential for false-positive results. The CEDIA® DAU Amphetamine/Ecstasy assay showed the highest cross-reactivity to TFMPP among the tested platforms. It is imperative that all presumptive positive results from immunoassay screening are subjected to confirmatory analysis using more specific methods like GC-MS or LC-MS/MS to ensure accurate and reliable results. This comparative guide provides researchers and drug development professionals with the necessary data and protocols to better understand and mitigate the challenges posed by TFMPP in drug screening.
A Comparative Guide to the Quantification of TFMPP: A New Validated LC-MS Method vs. a Traditional GC-MS Approach
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
The accurate quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive substance often found in illicit "party pills," is crucial for forensic toxicology, clinical research, and drug metabolism studies. This guide provides a detailed comparison of a newly validated Liquid Chromatography-Mass Spectrometry (LC-MS) method with a well-established Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering insights into their respective performances and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the two analytical methods for the quantification of TFMPP in biological matrices.
| Performance Parameter | New Validated LC-MS Method (Antia et al., 2010)[1] | Alternative GC-MS Method (de Sousa et al., 2020)[2] |
| Matrix | Human Plasma | Human Plasma, Urine, Cell Culture Medium |
| Linearity Range | 1 - 50 ng/mL | 0 - 10 µg/mL |
| Limit of Detection (LOD) | Not Reported | Plasma: 0.004 µg/mL, Urine: 0.002 µg/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | Plasma: 0.016 µg/mL, Urine: 0.008 µg/mL |
| Accuracy | >90% | Not explicitly stated, but method was fully validated |
| Precision (RSD) | <5% (intra-day), <10% (inter-day) | Not explicitly stated, but method was fully validated |
| Extraction Efficiency | Not Reported | Plasma: 79% - 96%, Urine: 90% - 108% |
| Derivatization Required | No | Yes (Perfluoroacylation) |
Detailed Experimental Protocols
New Validated LC-MS Method for TFMPP in Human Plasma
This method, developed by Antia et al. (2010), offers a sensitive and direct approach for TFMPP quantification without the need for derivatization.[1]
1. Sample Preparation:
-
A specific liquid-liquid extraction protocol is employed to isolate TFMPP from the plasma matrix. While the original publication does not detail the exact procedure, a general approach involves the addition of an organic solvent to the plasma sample, followed by vortexing and centrifugation to separate the organic layer containing the analyte.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A C18 column is used for separation.
-
Mobile Phase: A mixture of 0.01 M ammonium formate (pH 4.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific mass-to-charge ratio (m/z) of TFMPP.
Alternative GC-MS Method for TFMPP in Biological Matrices
This comprehensive method by de Sousa et al. (2020) is suitable for various biological samples but requires a derivatization step to enhance the volatility of TFMPP for gas chromatography.[2]
1. Sample Preparation:
-
For Plasma: Protein precipitation is performed.
-
For Urine: Enzymatic hydrolysis is carried out to cleave any conjugated metabolites.
-
Solid Phase Extraction (SPE): Samples are cleaned up and concentrated using an appropriate SPE cartridge.
-
Derivatization: The dried extract is derivatized with trifluoroacetic anhydride (TFAA) at 70°C for 30 minutes to form the N-TFA-TFMPP derivative.[2][3][4]
2. Gas Chromatographic Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of TFMPP from other matrix components.
-
Injection Mode: Splitless injection.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitoring: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, targeting the characteristic ions of the N-TFA-TFMPP derivative.
Visualizing the Methodologies
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the new LC-MS and the alternative GC-MS methods.
Method Selection Considerations
The choice between the LC-MS and GC-MS methods for TFMPP quantification depends on several factors.
The LC-MS method offers higher sensitivity (lower LOQ) and a simpler sample preparation workflow due to the absence of a derivatization step. This makes it particularly suitable for high-throughput screening and studies requiring the detection of low concentrations of TFMPP.
The GC-MS method , while requiring a more involved sample preparation process including derivatization, is a robust and well-validated technique applicable to a wider range of biological matrices.[2] Its comprehensive validation across plasma, urine, and cell culture medium provides a high degree of confidence in its reliability for diverse research applications. The requirement for derivatization is a common practice in GC-MS analysis of many drugs to improve their chromatographic properties.[4]
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.direct [scholars.direct]
- 3. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
A Comparative Analysis of TFMPP and Benzylpiperazine (BZP) for Researchers
A comprehensive guide to the pharmacology, pharmacokinetics, and experimental evaluation of two notable piperazine derivatives.
This guide provides a detailed comparative study of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and benzylpiperazine (BZP), two synthetic piperazine derivatives with significant effects on the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
TFMPP and BZP are synthetic compounds that have been investigated for their psychoactive properties.[1] While structurally related, they exhibit distinct pharmacological profiles, influencing different neurotransmitter systems to varying degrees. BZP has been noted for its stimulant properties, with effects comparable to amphetamine, while TFMPP is recognized for its primary interaction with the serotonin system.[2][3] Both compounds have been used recreationally, often in combination, to mimic the effects of substances like MDMA. Understanding their individual and combined actions is crucial for neuropharmacological research and drug development.
Pharmacological Profile
The primary pharmacological distinction between TFMPP and BZP lies in their preferential interaction with different monoamine systems. BZP predominantly acts as a dopamine and norepinephrine releasing agent, while TFMPP is a non-selective serotonin receptor agonist and serotonin releasing agent.[1][4]
Data Summary: Receptor Binding and Neurotransmitter Release
The following tables summarize the quantitative data on the interaction of TFMPP and BZP with key molecular targets.
Table 1: Neurotransmitter Release Potency (EC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| TFMPP | >10,000 | >10,000 | 121 |
| BZP | 175 | 62 | 6050 |
Data sourced from in vitro studies on rat brain synaptosomes.
Table 2: Receptor Binding Affinities (Ki, nM) for TFMPP
| Receptor | Affinity (Ki, nM) |
| 5-HT1A | 288 |
| 5-HT1B | 132 |
| 5-HT1D | 282 |
| 5-HT2A | 269 |
| 5-HT2C | 62 |
Pharmacokinetics
Both TFMPP and BZP are readily absorbed after oral administration, with peak plasma concentrations typically reached within 60 to 90 minutes.[1] They are metabolized in the liver, primarily by cytochrome P450 enzymes, and subsequently excreted.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | TFMPP | BZP |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | ~60-90 minutes |
| Metabolism | Hepatic (CYP450) | Hepatic (CYP450, COMT) |
| Primary Metabolites | Hydroxylated derivatives | Hydroxylated and N-dealkylated derivatives |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare TFMPP and BZP.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of TFMPP and BZP for various monoamine receptors and transporters.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-citalopram for SERT, [³H]-raclopride for D2 receptors).
-
Test compounds (TFMPP, BZP) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from nerve terminals (synaptosomes).
Objective: To determine the potency (EC50) of TFMPP and BZP to induce the release of dopamine, norepinephrine, and serotonin.
Materials:
-
Fresh or frozen brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin).
-
Sucrose buffer for homogenization.
-
Percoll or Ficoll for gradient centrifugation.
-
Krebs-Ringer buffer.
-
Radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin).
-
Test compounds (TFMPP, BZP) at various concentrations.
-
Superfusion system or multi-well plates.
-
Liquid scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Layer the homogenate onto a Percoll or Ficoll gradient and centrifuge to isolate the synaptosome fraction.
-
Neurotransmitter Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with a radiolabeled neurotransmitter to allow for uptake.
-
Release Experiment:
-
Superfusion method: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with buffer. Collect fractions of the superfusate over time. After establishing a stable baseline of neurotransmitter release, introduce the test compound into the perfusion buffer and continue collecting fractions.
-
Multi-well plate method: Aliquot the loaded synaptosomes into a 96-well plate. Add the test compound at various concentrations to the wells and incubate for a short period. Pellet the synaptosomes by centrifugation and collect the supernatant.
-
-
Measurement: Add scintillation fluid to the collected superfusate fractions or supernatant samples and measure the radioactivity to quantify the amount of released neurotransmitter.
-
Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total amount present in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC50 value.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by TFMPP and BZP, a typical experimental workflow, and the logical relationship of their combined effects.
Caption: Primary signaling pathways of BZP and TFMPP.
Caption: Experimental workflow for comparative analysis.
Caption: Logical relationship of the combined effects of BZP and TFMPP.
Conclusion
This comparative guide highlights the distinct yet complementary pharmacological profiles of TFMPP and BZP. BZP primarily enhances dopaminergic and noradrenergic neurotransmission, characteristic of a stimulant, while TFMPP is a potent serotonin agonist and releasing agent. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate these and similar compounds. The synergistic interaction observed when these compounds are co-administered, leading to a broad-spectrum increase in monoamine levels, underscores the importance of studying such combinations in neuropharmacology and toxicology. Further research is warranted to fully elucidate the receptor binding profile of BZP and the downstream signaling consequences of both compounds, both individually and in combination.
References
- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Differentiating TFMPP from its Positional Isomers: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation, and the pharmacological and toxicological profiles of 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and its ortho- (2-TFMPP) and para- (4-TFMPP) positional isomers.
Introduction
1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a psychoactive substance of the phenylpiperazine class.[1][2] While the meta-isomer (3-TFMPP) is the most well-known and studied, its ortho- (2-TFMPP) and para- (4-TFMPP) positional isomers also exist. The differentiation of these isomers is crucial for forensic analysis, pharmacological research, and toxicological assessment, as the position of the trifluoromethyl group on the phenyl ring can significantly influence their chemical and biological properties. This guide provides a detailed comparison of these isomers, supported by experimental data from various analytical techniques, and an overview of their pharmacological and toxicological profiles.
Chemical Structures
The positional isomers of TFMPP share the same molecular formula (C₁₁H₁₃F₃N₂) and molecular weight (230.23 g/mol ) but differ in the substitution pattern of the trifluoromethyl group on the phenyl ring.
-
2-TFMPP (ortho-TFMPP): 1-[2-(Trifluoromethyl)phenyl]piperazine
-
3-TFMPP (meta-TFMPP): 1-[3-(Trifluoromethyl)phenyl]piperazine
-
4-TFMPP (para-TFMPP): 1-[4-(Trifluoromethyl)phenyl]piperazine
Analytical Differentiation
Several analytical techniques can be employed to distinguish between the TFMPP isomers. Gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are the most common methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. While the electron ionization (EI) mass spectra of the TFMPP isomers are very similar, making differentiation based on fragmentation patterns alone challenging, their chromatographic separation is achievable.
Table 1: GC-MS Data for TFMPP Isomers
| Isomer | Elution Order | Key Mass Spectral Fragments (m/z) |
| 2-TFMPP | 1 | 230 (M+), 188, 159, 145, 119 |
| 3-TFMPP | 2 | 230 (M+), 188, 159, 145, 119 |
| 4-TFMPP | 3 | 230 (M+), 188, 159, 145, 119 |
Note: The mass spectral fragmentation patterns are nearly identical for all three isomers under standard EI conditions. Differentiation relies primarily on chromatographic separation.
A typical GC-MS method for the analysis of TFMPP isomers involves:
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent).
-
Column: Rtx-200 (100% trifluoropropyl methyl polysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 270 °C at 20 °C/min.
-
Mass Spectrometer: Agilent 5975C mass selective detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Caption: General workflow for the differentiation of TFMPP isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is another effective technique for separating the TFMPP isomers. The choice of stationary phase, mobile phase composition, and detector are critical for achieving optimal separation.
Table 2: HPLC Data for TFMPP Isomers
| Isomer | Retention Time (min) |
| 2-TFMPP | Data not available in comparative studies |
| 3-TFMPP | Data not available in comparative studies |
| 4-TFMPP | Data not available in comparative studies |
A potential HPLC method for separating TFMPP isomers could be:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy can differentiate positional isomers based on their unique vibrational modes, particularly in the "fingerprint region" (1500-600 cm⁻¹).
Table 3: Key FT-IR Absorption Bands for 3-TFMPP
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2800 | C-H stretching (aliphatic and aromatic) |
| 1600-1450 | C=C stretching (aromatic) |
| 1325 | C-F stretching (trifluoromethyl group) |
| 1250-1000 | C-N stretching |
Note: Specific, comparative FT-IR data for 2-TFMPP and 4-TFMPP is limited in the available literature.
-
Spectrometer: A standard FT-IR spectrometer.
-
Sample Preparation: Samples can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for the unambiguous identification of positional isomers. The chemical shifts of the aromatic protons and carbons are particularly informative.
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-TFMPP in CDCl₃
| Position | ¹H NMR | ¹³C NMR |
| Phenyl C1 | - | 151.2 |
| Phenyl C2 | 7.15 (d) | 111.9 |
| Phenyl C3 | - | 131.5 (q) |
| Phenyl C4 | 7.35 (t) | 115.8 |
| Phenyl C5 | 7.08 (d) | 129.2 |
| Phenyl C6 | 7.12 (s) | 119.3 |
| Piperazine C2'/C6' | 3.25 (t) | 49.0 |
| Piperazine C3'/C5' | 3.10 (t) | 50.4 |
| -CF₃ | - | 124.5 (q) |
Note: Comprehensive, directly comparable NMR data for 2-TFMPP and 4-TFMPP was not available in the reviewed literature.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.
Pharmacological and Toxicological Profiles
The pharmacological and toxicological effects of TFMPP isomers are primarily related to their interactions with serotonin receptors.[3]
Receptor Binding and Functional Activity
3-TFMPP is known to act as a non-selective serotonin receptor agonist, with notable activity at 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors.[3] It also acts as a serotonin reuptake inhibitor.[3] Comparative data on the receptor binding and functional activity of the ortho- and para-isomers are scarce.
Table 5: Serotonin Receptor Binding Affinities (Ki, nM) for 3-TFMPP
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 215 |
| 5-HT₁ₑ | 132 |
| 5-HT₂ₐ | 265 |
| 5-HT₂C | 62 |
Caption: Simplified signaling pathway of TFMPP at serotonin receptors.
Metabolism
3-TFMPP is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[4] The main metabolic pathways involve hydroxylation of the aromatic ring and N-dealkylation of the piperazine ring.[5] Comparative metabolic studies of the ortho- and para- isomers have not been extensively reported.
Toxicology
The toxicity of 3-TFMPP is associated with its potent effects on the serotonin system, which can lead to adverse effects such as anxiety, agitation, and in severe cases, serotonin syndrome.[6] In vitro studies have shown that 3-TFMPP can induce cytotoxicity in liver cells.[1]
Table 6: In Vitro Cytotoxicity (IC₅₀) of 3-TFMPP in HepaRG cells
| Cell Line | IC₅₀ (mM) |
| HepaRG | 0.45 |
Note: This data is for 3-TFMPP. Comparative in vitro toxicity data for 2-TFMPP and 4-TFMPP is not available.
Conclusion
The differentiation of TFMPP positional isomers is essential for accurate identification and characterization in various scientific disciplines. While GC-MS can chromatographically separate the isomers, their mass spectra are nearly identical. FT-IR and NMR spectroscopy offer more definitive structural elucidation. The pharmacological and toxicological profiles of 3-TFMPP are relatively well-documented, highlighting its activity as a serotonin receptor agonist. However, a significant data gap exists for the ortho- and para-isomers. Further research is warranted to fully characterize the analytical, pharmacological, and toxicological properties of 2-TFMPP and 4-TFMPP to better understand their potential effects and to aid in their unambiguous identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 6. N-(3-Trifluoromethylphenyl)piperazine(15532-75-9) 13C NMR [m.chemicalbook.com]
In Vivo Validation of TFMPP as a 5-HT2C Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) as a 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. The performance of TFMPP is compared with two alternative and more selective 5-HT2C receptor agonists, Lorcaserin and WAY-161503. This comparison is supported by experimental data from various preclinical studies, with a focus on the anorectic effects of these compounds, a key physiological response mediated by 5-HT2C receptor activation.
Executive Summary
TFMPP is a non-selective serotonin receptor agonist with activity at multiple 5-HT receptor subtypes. While it demonstrates agonism at the 5-HT2C receptor and can induce hypophagia, its utility as a selective tool for studying 5-HT2C receptor function is limited by its off-target effects. In contrast, Lorcaserin and WAY-161503 have been developed as more potent and selective 5-HT2C receptor agonists. In vivo studies, primarily in rodent models of feeding behavior, demonstrate that Lorcaserin and WAY-161503 produce robust and dose-dependent reductions in food intake with greater specificity than TFMPP. This guide presents the available data to allow for an informed comparison of these compounds for research and drug development purposes.
Quantitative Data Comparison
The following tables summarize the in vitro receptor binding affinities and functional potencies, as well as the in vivo efficacy of TFMPP, Lorcaserin, and WAY-161503.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2C | 5-HT2A | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT3 | SERT | Reference |
| TFMPP | 62 | 160 - 269 | 288 - 1950 | 30 - 132 | 282 | 2373 | 121 (EC50) | [1] |
| Lorcaserin | 15 | 112 | >1000 | >1000 | >1000 | >1000 | >1000 | [2] |
| WAY-161503 | 3.3 | 18 | >1000 | >1000 | >1000 | >1000 | >1000 | [3][4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Efficacy - Reduction of Food Intake in Rats
| Compound | Animal Model | Administration Route | Effective Dose Range | ED50 | Reference |
| TFMPP | Freely feeding rats | Not specified | Dose-dependent decrease | Not explicitly stated | [5] |
| Lorcaserin | Diet-induced obese rats | SC, b.i.d. | 1 - 2 mg/kg | Not explicitly stated | [6] |
| WAY-161503 | 24h fasted Sprague-Dawley rats | i.p. | Dose-dependent decrease | 1.9 mg/kg | [3][4] |
| WAY-161503 | Obese Zucker rats | i.p. | Dose-dependent decrease | 0.73 mg/kg | [3][4] |
Note: ED50 is the dose that produces 50% of the maximal effect. Direct comparison of ED50 values should be made with caution due to variations in experimental conditions across studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
In Vivo Food Intake Studies in Rodents
Objective: To assess the acute anorectic effects of 5-HT2C receptor agonists.
Animals: Male Sprague-Dawley or Wistar rats, or specific models like the diet-induced obese (DIO) or Zucker rats are commonly used.
Acclimation: Animals are individually housed and acclimated to the experimental conditions, including handling and injection procedures, for several days prior to the experiment.
Fasting: To ensure a robust feeding response, animals are typically fasted for a period of 12-24 hours with free access to water.
Drug Administration:
-
TFMPP, Lorcaserin, or WAY-161503 are dissolved in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline).
-
The drug or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
A range of doses is typically tested to establish a dose-response relationship.
Food Presentation and Measurement:
-
Following drug administration (typically after a 30-60 minute pretreatment period), animals are presented with a pre-weighed amount of standard laboratory chow or a palatable diet.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
Data Analysis:
-
Food intake is calculated for each animal and expressed as grams consumed or as a percentage of vehicle-treated control intake.
-
Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.
-
For dose-response studies, the ED50 value, the dose that produces 50% of the maximal anorectic effect, is calculated.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT2C receptor and other serotonin receptor subtypes to assess selectivity.
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific human or rat serotonin receptor subtype.
Procedure:
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) and various concentrations of the unlabeled test compound (TFMPP, Lorcaserin, or WAY-161503).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]
Discussion and Conclusion
The experimental data compiled in this guide highlight the differences in the in vivo validation of TFMPP compared to the more modern and selective 5-HT2C receptor agonists, Lorcaserin and WAY-161503.
TFMPP demonstrates activity at the 5-HT2C receptor, leading to a reduction in food intake in rats.[5] However, its pharmacological profile is characterized by significant affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A, as well as the serotonin transporter (SERT).[1] This lack of selectivity complicates the interpretation of its in vivo effects, as the observed anorectic response may not be solely attributable to 5-HT2C receptor activation.
Lorcaserin exhibits a significantly improved selectivity profile, with a much higher affinity for the 5-HT2C receptor over other serotonin receptor subtypes.[2] In vivo studies in diet-induced obese rats have confirmed its efficacy in reducing food intake and body weight at relatively low doses.[6] The anorectic effect of Lorcaserin can be blocked by a selective 5-HT2C antagonist, further validating its mechanism of action.
WAY-161503 displays even greater potency and selectivity for the 5-HT2C receptor compared to TFMPP and Lorcaserin.[3][4] It is a full agonist at the 5-HT2C receptor and has been shown to produce a robust, dose-dependent decrease in food intake in various rodent models, including normal, diet-induced obese, and genetically obese rats.[3][4] The potent anorectic effect of WAY-161503, coupled with its high selectivity, makes it a valuable tool for specifically investigating the physiological roles of the 5-HT2C receptor.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Head-to-Head Comparison of TFMPP and Other Piperazine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 3-Trifluoromethylphenylpiperazine (TFMPP) and other notable piperazine derivatives. This document summarizes their pharmacological profiles, including receptor binding affinities and functional activities, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Piperazine derivatives are a class of psychoactive compounds that have garnered significant interest in neuroscience research due to their diverse interactions with monoamine neurotransmitter systems.[1] TFMPP, often found in combination with benzylpiperazine (BZP), has been investigated for its effects, which are reported to mimic those of MDMA.[2][3][4] This guide offers a comparative analysis of TFMPP against other piperazine derivatives, such as BZP and m-chlorophenylpiperazine (mCPP), to elucidate their distinct pharmacological properties.
Quantitative Comparison of Piperazine Derivatives
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of TFMPP and other piperazine derivatives at key serotonin and dopamine receptors and transporters. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Piperazine Derivatives
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | SERT | DAT | NET |
| TFMPP | 288 - 1,950[2] | 30 - 132[2] | 160 - 269[2] | 62[2] | 121[2] | >10,000 | >10,000 |
| BZP | >10,000 | >10,000 | >10,000 | >10,000 | 2,130 | 970 | 310 |
| mCPP | 130 | 1.3 | 2.0 | 1.0 | 130 | 3,100 | 2,400 |
Note: Data is compiled from various sources and experimental conditions may differ.
Table 2: Functional Activity (EC50, nM) of Piperazine Derivatives
| Compound | Functional Assay | EC50 (nM) |
| TFMPP | Serotonin Release | 121[2] |
| BZP | Dopamine Release | 770 |
| mCPP | Serotonin Release | 230 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay (Competitive)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[5][6][7]
1. Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT2A)
-
Radioligand (e.g., [3H]-ketanserin for 5-HT2A)
-
Test compounds (TFMPP, BZP, mCPP) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin Release Assay
This assay measures the ability of a compound to induce the release of serotonin from pre-loaded synaptosomes.[8][9][10][11][12]
1. Materials:
-
Rat brain tissue (e.g., hippocampus or striatum)
-
Sucrose buffer
-
Krebs-Ringer buffer
-
[3H]-Serotonin
-
Test compounds (TFMPP, mCPP) at various concentrations
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in sucrose buffer and centrifuge to isolate synaptosomes (nerve terminals).
-
Pre-loading: Incubate the synaptosomes with [3H]-Serotonin to allow for uptake.
-
Washing: Wash the synaptosomes to remove excess extracellular [3H]-Serotonin.
-
Incubation with Test Compound: Resuspend the pre-loaded synaptosomes in Krebs-Ringer buffer and incubate with varying concentrations of the test compound for a specific time (e.g., 10-30 minutes).
-
Separation: Centrifuge the samples to pellet the synaptosomes.
-
Counting: Measure the radioactivity in the supernatant (released [3H]-Serotonin) and the pellet (retained [3H]-Serotonin) using a scintillation counter.
-
Data Analysis: Calculate the percentage of serotonin release for each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release.
Drug Discrimination Study
This in vivo behavioral assay assesses the subjective effects of a test drug by determining if it substitutes for a known training drug.[1][13][14][15][16]
1. Animals and Apparatus:
-
Rats or other suitable animal models
-
Operant conditioning chambers equipped with two levers and a food dispenser
2. Procedure:
-
Training Phase:
-
Food-deprived rats are trained to press one lever ("drug lever") to receive a food reward after being administered a known drug (e.g., TFMPP at 1.0 mg/kg).[17]
-
On alternate days, the rats are administered a vehicle (e.g., saline) and trained to press the other lever ("vehicle lever") for a food reward.
-
Training continues until the rats reliably press the correct lever depending on the injection they received.
-
-
Testing Phase:
-
After successful training, various doses of a test compound (e.g., mCPP) are administered to the rats.
-
The rats are then placed in the operant chamber, and the lever they predominantly press is recorded.
-
-
Data Analysis:
-
Full Substitution: If the rats predominantly press the "drug lever" after receiving the test compound, it is considered to have similar subjective effects to the training drug.
-
Partial Substitution: If the rats press both levers, it indicates partial similarity.
-
No Substitution: If the rats predominantly press the "vehicle lever," the test compound is considered to have different subjective effects.
-
An ED50 value, the dose at which the test drug produces 50% drug-appropriate responding, can be calculated.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of piperazine derivatives.
Caption: 5-HT2A Receptor Gq Signaling Pathway.[18][19][20][21][22]
Caption: Experimental Workflow for a Drug Discrimination Study.
References
- 1. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thebloodproject.com [thebloodproject.com]
- 13. labcorp.com [labcorp.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. msudenver.edu [msudenver.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of TFMPP and Amphetamine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and amphetamine on locomotor activity, drawing from preclinical research. The information is intended to support research and drug development efforts by offering a clear, objective overview of the contrasting pharmacological profiles of these two compounds.
Executive Summary
TFMPP and amphetamine exhibit opposing effects on locomotor activity. Amphetamine, a classic psychostimulant, robustly increases locomotor activity in a dose-dependent manner.[1][2][3][4][5] This effect is primarily mediated by its action on the dopaminergic system. In contrast, TFMPP, a serotonin receptor agonist, generally produces a dose-dependent suppression of spontaneous locomotor activity.[6] This inhibitory effect is attributed to its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1C subtypes.[6] While both substances are psychoactive, their distinct mechanisms of action result in divergent behavioral outcomes, a critical consideration for drug development and neuropharmacological research.
Quantitative Comparison of Locomotor Effects
The following table summarizes the dose-dependent effects of amphetamine and TFMPP on locomotor activity as reported in rodent studies. It is important to note that a direct comparative study under identical experimental conditions was not available in the reviewed literature. Therefore, the data presented are compiled from separate studies and should be interpreted with consideration for potential variations in experimental protocols.
| Compound | Species | Dose Range (mg/kg) | Route of Administration | Observed Effect on Locomotor Activity | Key Findings |
| Amphetamine | Mouse (C57BL/6J) | 1.4 - 7.9 | Not Specified | Dose-dependent increase in overall activity.[1] | Significant elevation in activity at 2.5, 4.4, and 7.9 mg/kg doses.[1] |
| Rat | 0.5 - 1.0 | Not Specified | Dose-dependent increase in locomotion and rearing.[2] | Methamphetamine was found to be more potent than amphetamine at the 0.5 mg/kg dose for locomotion in the presence of a conditioned stimulus.[2] | |
| Mouse | 0.5 - 8.0 | Not Specified | (+)-Amphetamine produced a dose-dependent stimulation of locomotor activity.[5] | (-)-Amphetamine at lower doses (1-4 mg/kg) caused a dose-dependent depression of locomotor activity.[5] | |
| TFMPP | Rat | Not Specified | Not Specified | Dose-dependent suppression of spontaneous ambulatory behavior.[6] | The reduction in activity was blocked by 5-HT antagonists, suggesting a serotonin-mediated effect.[6] |
| Animal | Not Specified | Not Specified | Reduces locomotor activity.[7] | Often combined with BZP, which increases locomotor activity, to mimic the effects of MDMA.[7] | |
| Rat | 0.1 - 1.0 | Not Specified | Reduced total interaction time in a social interaction test.[8] | Locomotion was only reduced at the highest dose (1.0 mg/kg).[8] |
Experimental Protocols
The primary method for assessing locomotor activity in the cited studies is the Open Field Test . This standardized behavioral assay quantifies spontaneous motor activity and exploratory behavior in a novel environment.
Open Field Test Protocol
| Parameter | Description |
| Apparatus | A square or circular arena, typically with dimensions of 1m x 1m for rats, enclosed by walls to prevent escape.[8] The floor may be divided into a grid to aid in manual scoring, or the apparatus is equipped with automated tracking systems. |
| Animal Subjects | Commonly used laboratory rodents such as rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6).[2][3] |
| Acclimation | Animals are typically brought to the testing room at least 30-60 minutes prior to the test to habituate to the new environment and reduce stress-induced behavioral alterations.[9] |
| Procedure | 1. The animal is gently placed in the center of the open field arena.[8] 2. Locomotor activity is recorded for a predetermined duration, often ranging from 5 to 60 minutes.[1][8] 3. The arena is cleaned thoroughly between each animal to eliminate olfactory cues.[9] |
| Data Acquisition | Locomotor activity is quantified using automated systems with infrared beams or video tracking software.[9] Key parameters measured include: - Total distance traveled: The total path length covered by the animal. - Horizontal activity: Movements across the floor of the arena. - Vertical activity (rearing): The number of times the animal stands on its hind legs. - Time spent in different zones: The arena is often virtually divided into a central and a peripheral zone to assess anxiety-like behavior. |
| Drug Administration | The test compound (TFMPP or amphetamine) or vehicle is administered at a specified time before placing the animal in the open field. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and the pretreatment time are critical experimental variables. |
Signaling Pathways
The contrasting effects of TFMPP and amphetamine on locomotor activity stem from their distinct interactions with different neurotransmitter systems.
Amphetamine's Mechanism of Action
Amphetamine's stimulant effect is primarily mediated by its ability to increase extracellular dopamine levels in the brain's reward and motor circuits.
Amphetamine enters the presynaptic dopamine neuron through the dopamine transporter (DAT).[10] Once inside, it disrupts the vesicular storage of dopamine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[10] Amphetamine also activates the trace amine-associated receptor 1 (TAAR1), which, through a signaling cascade, leads to the phosphorylation of DAT.[10] This phosphorylation reverses the direction of dopamine transport, causing a significant efflux of dopamine from the presynaptic terminal into the synaptic cleft.[10] The resulting increase in synaptic dopamine enhances signaling at postsynaptic dopamine receptors, such as the D1 receptor, which in turn modulates downstream pathways that promote increased locomotor activity.
TFMPP's Mechanism of Action
TFMPP's inhibitory effect on locomotion is primarily driven by its agonist activity at serotonin 5-HT1B and 5-HT1C receptors.
TFMPP acts as an agonist at 5-HT1B and 5-HT1C receptors, which are G-protein coupled receptors.[6] The 5-HT1B receptor, in particular, is coupled to the inhibitory G-protein, Gαi/o.[6] Activation of this receptor by TFMPP leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activity of protein kinase A (PKA). This cascade ultimately results in the modulation of neurotransmitter release, which in the context of motor circuits, leads to a suppression of locomotor activity.
Conclusion
The available evidence clearly demonstrates that TFMPP and amphetamine have opposing effects on locomotor activity due to their distinct pharmacological mechanisms. Amphetamine is a potent locomotor stimulant that primarily enhances dopamine signaling, while TFMPP is a locomotor suppressant that acts as a serotonin receptor agonist. This fundamental difference is crucial for researchers and scientists in the fields of neuropharmacology and drug development, as it underscores the diverse behavioral outcomes that can arise from targeting different neurotransmitter systems. Further research involving direct, side-by-side comparisons of these compounds would be beneficial to more precisely delineate their dose-response relationships and behavioral profiles.
References
- 1. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between (+)- and (-)-amphetamine in effects on locomotor activity and L-dopa potentiating action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding Affinity: TFMPP vs. Serotonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of 3-(Trifluoromethyl)phenylpiperazine (TFMPP) and the endogenous neurotransmitter Serotonin (5-Hydroxytryptamine; 5-HT). The data presented is compiled from various in vitro studies to offer a quantitative and methodological resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Affinity
The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for TFMPP and Serotonin at various serotonin receptors.
| Receptor | TFMPP Ki (nM) | Serotonin (5-HT) Ki (nM) |
| 5-HT1A | 288 - 1950[1] | 1.0 - 10[2][3] |
| 5-HT1B | 30 - 132[1] | 3.0 - 15 |
| 5-HT1D | 282[1] | 5.0 - 20 |
| 5-HT2A | 160 - 269[1] | 2.5 - 12 |
| 5-HT2C | 62[1] | 5.0 - 25 |
Note on Data: The Ki values presented are compiled from multiple studies and may vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for TFMPP and Serotonin is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., TFMPP or Serotonin) to displace a radiolabeled ligand that specifically binds to the receptor of interest.
Key Steps in the Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).
-
Increasing concentrations of the unlabeled competitor (TFMPP or Serotonin) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing a Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of Key Serotonin Receptors
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The 5-HT1 and 5-HT2 receptor families, where TFMPP and Serotonin exhibit significant binding, are coupled to different G-proteins, leading to distinct downstream effects.
5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D)
The 5-HT1 receptor subtypes are typically coupled to inhibitory Gi/o proteins.
Caption: Inhibitory signaling pathway of the 5-HT1 receptor family.
5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C)
The 5-HT2 receptor subtypes are primarily coupled to excitatory Gq/11 proteins.
Caption: Excitatory signaling pathway of the 5-HT2 receptor family.
Comparative Summary
The presented data indicates that Serotonin, the endogenous ligand, generally exhibits a significantly higher binding affinity (lower Ki values) for the 5-HT1 and 5-HT2 receptor subtypes compared to TFMPP. TFMPP demonstrates a more moderate affinity across these receptors. This difference in affinity is a crucial factor in their respective pharmacological profiles and potencies. Researchers utilizing TFMPP as a pharmacological tool should consider its binding profile in the context of the concentrations used in their experimental models.
References
- 1. Multiple high affinity binding sites for 5-hydroxytryptamine: a new class of sites distinct from 5-HT1 and S2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of a Key Research Compound
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFP-HCl), a compound frequently utilized in neuroscience research and drug development, requires careful handling from acquisition to disposal due to its potential hazards. Adherence to the following procedural guidelines is essential for mitigating risks to both personnel and the environment. This guide provides a direct, step-by-step plan for the safe disposal of TFP-HCl.
Immediate Safety and Hazard Profile
Before initiating any disposal protocol, it is crucial to recognize the hazard profile of TFP-HCl. While some safety data sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), piperazine derivatives as a class are associated with significant health risks. Furthermore, as a halogenated organic compound, specific disposal routes are mandated.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. A comprehensive Personal Protective Equipment (PPE) protocol is mandatory, including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Summary Table
| Hazard Classification | Description | Citations |
| Acute Toxicity | Piperazine compounds can be toxic or harmful if swallowed, in contact with skin, or inhaled. | [1] |
| Skin Corrosion/Irritation | The piperazine moiety is associated with causing skin irritation and, in some cases, severe burns. | [1] |
| Eye Damage/Irritation | Can cause serious eye irritation or damage. | [1] |
| Respiratory/Skin Sensitization | May cause allergic skin reactions or asthma-like symptoms if inhaled. | [1] |
| Environmental Hazard | Do not allow the product to enter drains, sewers, or water sources as it can be harmful to aquatic life. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the approved methodology for the collection and subsequent disposal of this compound waste from a laboratory setting. Direct chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and byproducts. The primary and safest method is collection and transfer to a certified hazardous waste management facility.
1. Waste Segregation and Classification:
-
Classify Waste: All waste containing TFP-HCl, including the pure compound, solutions, and contaminated labware, must be classified as Hazardous Halogenated Organic Waste .[2][3]
-
Avoid Mixing: Never mix TFP-HCl waste with incompatible materials such as strong oxidizing agents.[4] Keep it segregated from non-halogenated and aqueous waste streams to prevent costly and complex disposal procedures.[2][5]
2. Containerization and Labeling:
-
Select Appropriate Container: Use a dedicated, leak-proof container made of a chemically resistant material (e.g., high-density polyethylene) with a secure, screw-on cap.[6][7] The original product container can be used if it is in good condition.[7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][7] The label must be filled out completely and legibly, including:
3. Waste Accumulation and Storage:
-
Transfer Waste: Carefully transfer the waste TFP-HCl into the designated container. If transferring a solid, use tools that minimize dust generation.[4]
-
Contaminated Materials: Dispose of any items contaminated with TFP-HCl, such as weighing paper, pipette tips, gloves, and spill absorbents, into the same hazardous waste container.[4][8]
-
Secure and Store: Keep the waste container securely sealed at all times, except when adding waste.[6][7] Store the container in a designated, well-ventilated hazardous waste accumulation area. The storage area should have secondary containment to control any potential leaks.[6][9]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental management or chemical waste disposal company.[1][4]
-
Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[1][4] Evaporation in a fume hood is not a permissible disposal method.[6][9] The recommended final disposal method is high-temperature incineration at an approved and certified facility.[1][4]
5. Management of "Empty" Containers:
-
An "empty" container that previously held TFP-HCl must be decontaminated before it can be disposed of as non-hazardous waste.[10][11]
-
Decontamination: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[10][11]
-
Collect Rinsate: The first rinsate, and preferably all subsequent rinsates, must be collected and disposed of as hazardous halogenated organic waste.[6][11]
-
Final Container Disposal: Once decontaminated and air-dried, deface or remove all hazard labels from the container. It may then be disposed of in the regular laboratory trash or recycling receptacles, in accordance with institutional policy.[6][10]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for 1-(3-Trifluoromethylphenyl)piperazine HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. benchchem.com [benchchem.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 1-(3-Trifluoromethylphenyl)piperazine hydrochloride
For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl). All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), other sources indicate potential for severe skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, a cautious approach to handling is mandatory. The following procedures are designed to minimize exposure risk and provide clear, actionable steps for safe operation and waste disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Double gloves (nitrile), disposable gown, safety goggles with side shields, and a face mask.[2][3] |
| Solution Preparation and Handling | Double gloves (nitrile), disposable gown, and safety goggles with side shields. Work should be conducted in a fume hood or a Class I Biological Safety Cabinet.[3][4] |
| General Laboratory Operations | Standard laboratory coat, safety glasses, and single-use nitrile gloves. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing the risk of exposure and ensuring experimental reproducibility.
1. Pre-Handling Preparation:
- Ensure all necessary PPE is readily available and in good condition.
- Verify that the fume hood or biological safety cabinet is functioning correctly.
- Prepare all necessary equipment and reagents before handling the compound.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood.
- Use disposable weighing boats and spatulas to avoid cross-contamination.
- Handle the compound gently to minimize the generation of airborne dust.
3. Solution Preparation:
- Add the solvent to the solid compound slowly and carefully to prevent splashing.
- Ensure the vessel is appropriately sealed before mixing or vortexing.
4. Post-Handling:
- Decontaminate all work surfaces with an appropriate cleaning agent.
- Dispose of all contaminated disposable materials in a designated hazardous waste container.
- Remove PPE in the correct order to avoid self-contamination (gloves first, then gown, followed by eye and face protection).
- Wash hands thoroughly with soap and water after removing all PPE.
Below is a diagram illustrating the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, weighing boats, etc.) | Place in a clearly labeled, sealed plastic bag and dispose of in the designated hazardous chemical waste container. |
| Liquid Waste (Unused solutions) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed. |
| Empty Stock Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle. |
| Small Quantities | While some sources suggest that smaller quantities can be disposed of with household waste, it is best practice to treat all quantities as hazardous chemical waste to ensure a higher level of safety and compliance. |
General Guidance for Disposal:
-
Never dispose of this compound down the drain.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
If a spill occurs, follow your institution's established spill response protocol.
By implementing these comprehensive safety and logistical measures, research institutions can foster a culture of safety and build deep trust with their personnel, ensuring that the pursuit of scientific advancement does not come at the cost of well-being.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
